Technical Documentation Center

3-Hydroxy Midostaurin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxy Midostaurin

Core Science & Biosynthesis

Foundational

The Enduring Metabolite: A Technical Guide to 3-Hydroxy Midostaurin (CGP52421)

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Parent Compound Midostaurin, a multi-kinase inhibitor, represents a significant therapeutic advance in the treatment of FMS-like ty...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Compound

Midostaurin, a multi-kinase inhibitor, represents a significant therapeutic advance in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] However, the clinical activity of midostaurin is not solely attributable to the parent drug. Upon oral administration, midostaurin undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, giving rise to two major active metabolites: CGP62221 and 3-hydroxy midostaurin (also known as CGP52421).[1][2] This guide provides an in-depth technical overview of 3-hydroxy midostaurin, a metabolite distinguished by its prolonged pharmacokinetic profile and distinct biological activities that contribute significantly to the overall therapeutic effect of midostaurin. Understanding the chemical structure, properties, and biological actions of this key metabolite is crucial for optimizing therapeutic strategies and guiding the development of next-generation kinase inhibitors.

Chemical Structure and Physicochemical Properties

3-Hydroxy midostaurin is a hydroxylated derivative of midostaurin. The introduction of a hydroxyl group alters the molecule's polarity and pharmacokinetic properties. It exists as a mixture of two epimers, with the (R)- and (S)-configurations at the 3-position of the lactam ring.[2]

Table 1: Physicochemical Properties of 3-Hydroxy Midostaurin

PropertyValueSource(s)
Chemical Formula C35H30N4O5[3]
Molecular Weight 586.65 g/mol [3]
CAS Number 179237-49-1 (for the mixture of epimers)[3][4]
155848-20-7 (for (R)-3-Hydroxy Midostaurin)[5]
Appearance Solid[3]
Purity Typically ≥98%[3]
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO.[2]

Metabolic Generation of 3-Hydroxy Midostaurin

The metabolic conversion of midostaurin to its major active metabolites is a critical aspect of its pharmacology. The following diagram illustrates this process, highlighting the central role of CYP3A4.

Midostaurin Midostaurin CYP3A4 CYP3A4 (Liver) Midostaurin->CYP3A4 CGP62221 CGP62221 (O-demethylation) CYP3A4->CGP62221 CGP52421 3-Hydroxy Midostaurin (CGP52421) (Hydroxylation) CYP3A4->CGP52421

Caption: Metabolic pathway of midostaurin to its active metabolites.

Pharmacokinetics: The Long-Lived Metabolite

A defining characteristic of 3-hydroxy midostaurin is its exceptionally long elimination half-life compared to both the parent drug and the other major metabolite, CGP62221. This prolonged presence in the circulation suggests a significant contribution to sustained target engagement and the overall therapeutic effect of midostaurin.[2]

Table 2: Comparative Pharmacokinetic Parameters

CompoundElimination Half-Life (t½)Key Pharmacokinetic FeaturesSource(s)
Midostaurin ~19-21 hoursRapid absorption and metabolism.[1][6]
CGP62221 ~32 hoursSimilar concentration-time profile to midostaurin.[1][6]
3-Hydroxy Midostaurin (CGP52421) ~482-495 hoursAccumulates with chronic dosing, reaching concentrations higher than the parent drug.[1][2][7]

Mechanism of Action and Biological Activity

Like its parent compound, 3-hydroxy midostaurin is a multi-targeted kinase inhibitor.[4] However, its potency against various kinases and its effects on cellular processes differ from those of midostaurin and CGP62221, leading to a nuanced biological profile.

Kinase Inhibition Profile

3-hydroxy midostaurin inhibits several kinases implicated in cancer cell proliferation and survival, including mutant forms of FLT3.[8] However, its potency against some key targets is lower than that of midostaurin and CGP62221.[1]

Table 3: Comparative In Vitro Activity of Midostaurin and its Metabolites

Target/ActivityMidostaurinCGP622213-Hydroxy Midostaurin (CGP52421)Source(s)
FLT3-ITD Inhibition (IC50) Potent (low nM range)Potent (similar to midostaurin)Less potent (higher nM range)[3]
KIT D816V Inhibition PotentPotentWeak inhibitor[9]
Cell Proliferation Inhibition (GI50 in FLT3-ITD cells) PotentPotentLess potent[10]
Inhibition of IgE-mediated Histamine Release PotentPotentPotent[9]
Signaling Pathway Inhibition

The therapeutic effects of midostaurin and its active metabolites are mediated through the inhibition of key signaling pathways that drive cancer cell growth and survival. The diagram below illustrates the inhibition of the FLT3 signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Midostaurin_Metabolites Midostaurin & Active Metabolites Midostaurin_Metabolites->FLT3 Inhibition

Caption: Inhibition of the FLT3 signaling cascade by midostaurin and its metabolites.

Experimental Methodologies

The following are generalized protocols for key in vitro assays used to characterize the activity of kinase inhibitors like 3-hydroxy midostaurin. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol Steps:

  • Prepare Reaction Mixture: Create a reaction buffer containing ATP (with a tracer amount of [γ-³³P]ATP), the purified recombinant kinase (e.g., FLT3, KIT), and a suitable peptide substrate.

  • Compound Addition: Add varying concentrations of 3-hydroxy midostaurin, midostaurin, or other inhibitors to the reaction mixture. Include a DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding the substrate and incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (MTT/XTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12][13][14][15]

Start Seed Cells in 96-well Plate Treat Treat with Compounds (e.g., 3-Hydroxy Midostaurin) Start->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate Add_MTT Add MTT/XTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Read Absorbance (e.g., 570 nm) Solubilize->Read

Caption: General workflow for an MTT/XTT cell viability assay.

Protocol Steps:

  • Cell Seeding: Seed cells (e.g., MV4-11, MOLM-13) in a 96-well plate at an appropriate density and allow them to adhere overnight if applicable.

  • Compound Treatment: Treat the cells with a serial dilution of 3-hydroxy midostaurin or other test compounds. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.

  • Incubation with Reagent: Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. This step is not necessary for the water-soluble formazan produced in the XTT assay.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 450-490 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value.

Analytical Methodologies for Quantification

Accurate quantification of 3-hydroxy midostaurin in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[16]

LC-MS/MS Quantification of 3-Hydroxy Midostaurin in Plasma

Protocol Outline:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Add 300-400 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation (LC):

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Employ a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection (MS/MS):

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for 3-hydroxy midostaurin and its internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations of 3-hydroxy midostaurin.

    • Determine the concentration of 3-hydroxy midostaurin in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Preclinical and Clinical Significance

The distinct pharmacological profile of 3-hydroxy midostaurin has important implications for the clinical use of midostaurin. Its prolonged half-life ensures sustained kinase inhibition even between doses of the parent drug.[2] While it is a less potent inhibitor of cancer cell proliferation compared to midostaurin and CGP62221, its significant activity against targets involved in mast cell activation, such as those mediating IgE-dependent histamine release, may contribute to the symptomatic relief observed in patients with systemic mastocytosis.[9]

The sustained exposure to 3-hydroxy midostaurin also raises considerations for potential long-term toxicities and drug-drug interactions. As it is a substrate for CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can significantly alter its plasma concentrations, potentially impacting both efficacy and safety.[3] Clinical trials have shown that midostaurin in combination with chemotherapy is generally manageable, with adverse events such as febrile neutropenia, nausea, and vomiting being common.[13][17][18] Careful monitoring of patients, particularly for QTc interval prolongation, is recommended.[14] The overall clinical benefit of midostaurin, which is a composite of the activities of the parent drug and its active metabolites, has been demonstrated by improved survival outcomes in patients with FLT3-mutated AML.[1][12]

Conclusion

3-hydroxy midostaurin (CGP52421) is a critical active metabolite of midostaurin that plays a significant role in its overall therapeutic profile. Its unique pharmacokinetic properties, particularly its long elimination half-life, lead to sustained plasma concentrations and likely contribute to the long-term efficacy of midostaurin treatment. While less potent in inhibiting cancer cell proliferation than the parent drug, its activity against other key kinases and cellular processes underscores the complex interplay between a drug and its metabolites. A thorough understanding of the chemical structure, properties, and biological activities of 3-hydroxy midostaurin is essential for the rational design of future clinical studies and the development of more effective and safer kinase inhibitors.

References

  • Gleixner, K. V., et al. (2016). Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth. Leukemia, 30(2), 464–472. Available at: [Link]

  • Dutreix, C., et al. (2013). Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers. Cancer Chemotherapy and Pharmacology, 72(6), 1223–1234. Available at: [Link]

  • (R)-3-Hydroxy Midostaurin, CAS 155848-20-7. Szabo-Scandic. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). Rydapt (midostaurin) capsules for oral use. Available at: [Link]

  • Chemical structures of midostaurin and its major metabolites CGP52421 (a mixture of two epimers) and CGP62221. ResearchGate. Available at: [Link]

  • Wiesen, M. H. J., et al. (2024). Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia. European Journal of Haematology, 112(6), 879-888. Available at: [Link]

  • Midostaurin - DRUG NAME. BC Cancer. (2018). Available at: [Link]

  • Gallogly, M. M., et al. (2019). Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists. Journal of Hematology Oncology Pharmacy, 9(4), 98-107. Available at: [Link]

  • He, H., et al. (2017). Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug. Drug Metabolism and Disposition, 45(7), 814-825. Available at: [Link]

  • Manley, P. W., et al. (2018). Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy. Biochemistry, 57(38), 5576-5590. Available at: [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Kew, A. K., & Ma, H. (2019). Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection. Cancer Management and Research, 11, 8783–8793. Available at: [Link]

  • BC Cancer Protocol Summary for Therapy of FLT3+ Acute Myeloid Leukemia Using Midostaurin in Combination with Induction and Consolidation Chemotherapy. (2021). Available at: [Link]

  • Schlenk, R. F., et al. (2023). Midostaurin in addition to intensive chemotherapy in acute myeloid leukemia with t(8;21) and KIT and/or FLT3-ITD mutations. Haematologica, 108(2), 434-445. Available at: [Link]

  • Midostaurin. LiverTox - NCBI Bookshelf. (2019). Available at: [Link]

  • Oñate, G., et al. (2023). Survival outcomes with midostaurin in patients with FLT3 mutated AML: Retrospective cohort from the AML-12 trial. Blood Cancer Journal, 13(1), 93. Available at: [Link]

  • Yilmaz, M., et al. (2026). Real-World Utilization of Midostaurin in Combination with Intensive Chemotherapy for Patients with FLT3 Mutated Acute Myeloid Leukemia: A Multicenter Study. Cancers, 18(3), 646. Available at: [Link]

  • Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug. DOI. Available at: [Link]

Sources

Exploratory

Pharmacokinetics of Midostaurin and Its Active Metabolites: A Technical Guide

Executive Summary Midostaurin (Rydapt) represents a complex pharmacokinetic (PK) challenge due to the distinct behaviors of its two major active metabolites: CGP62221 (O-demethylated) and CGP52421 (hydroxylated).[1] Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Midostaurin (Rydapt) represents a complex pharmacokinetic (PK) challenge due to the distinct behaviors of its two major active metabolites: CGP62221 (O-demethylated) and CGP52421 (hydroxylated).[1] Unlike many kinase inhibitors where metabolites are transient, CGP52421 exhibits an exceptionally long half-life (~480+ hours), leading to massive accumulation that drives the sustained therapeutic effect in Acute Myeloid Leukemia (AML) and Systemic Mastocytosis (SM).

This guide deconstructs the PK triad of Parent-Metabolite-Protein Binding, offering a technical roadmap for researchers studying exposure-response relationships and designing bioanalytical assays.

Metabolic Architecture & Biotransformation

Midostaurin is a derivative of staurosporine.[2][3] Its metabolism is almost exclusively hepatic, driven by Cytochrome P450 3A4 (CYP3A4).[4] This dependence creates a high susceptibility to drug-drug interactions (DDIs) and a unique auto-induction phenomenon where the drug accelerates its own metabolism over time.

The Metabolic Pathway

The parent compound undergoes oxidative metabolism to form two equipotent active metabolites.

  • CGP62221: Formed via O-demethylation.[1][5][6] PK profile mimics the parent.

  • CGP52421: Formed via hydroxylation.[1][5][7][8] Displays distinct physicochemical properties leading to high protein binding and slow elimination.

Midostaurin_Metabolism Parent Midostaurin (PKC412) CYP3A4 CYP3A4 (Hepatic) Parent->CYP3A4 Substrate Parent->CYP3A4 Auto-induction (Time-dependent) CGP62221 CGP62221 (O-demethylated) Active CYP3A4->CGP62221 O-demethylation CGP52421 CGP52421 (Hydroxylated) Active & Accumulating CYP3A4->CGP52421 Hydroxylation CGP62221->CYP3A4 Secondary Metabolism Excretion Fecal Excretion (Major Route) CGP62221->Excretion CGP52421->CYP3A4 Secondary Metabolism CGP52421->Excretion

Figure 1: Hepatic biotransformation of Midostaurin showing the central role of CYP3A4 and the auto-induction feedback loop.

Comparative Pharmacokinetic Profiling

The clinical efficacy of midostaurin is a sum of the parent and its metabolites. However, the temporal contribution changes.[9] During the first week of dosing, the parent drug dominates. By steady state (approx. 28 days), CGP52421 becomes the dominant species in plasma.[7]

Quantitative PK Parameters (Human)
ParameterMidostaurin (Parent)CGP62221 (Metabolite 1)CGP52421 (Metabolite 2)
Primary Metabolic Enzyme CYP3A4CYP3A4CYP3A4
Half-life (

)
~21 hours~32 hours~482 hours (20+ days)
Accumulation Ratio LowLowHigh (~7-9x parent)
Protein Binding >99.8%>99.8%>99.8%
Primary Binding Protein

1-Acid Glycoprotein (AAG)
AAGAAG
Steady State Timing ~4 weeks (due to auto-induction)~4 weeks~4 weeks
Activity (FLT3) PotentEquipotent to ParentEquipotent to Parent
The "Auto-Induction" Phenomenon

Midostaurin induces its own metabolism (CYP3A4 induction).

  • Days 1-7: Plasma levels of Midostaurin increase.

  • Days 8-28: CYP3A4 expression increases. Midostaurin levels decline despite continued dosing.[2][7][10]

  • Steady State: A new equilibrium is reached where CGP52421 (which is eliminated very slowly) accumulates to concentrations much higher than the parent.

Critical Insight: In clinical trials, the "trough" (


) levels of the parent drug drop after week 1, but the total antileukemic activity remains stable or increases due to the accumulation of CGP52421.

Mechanism of Action & Protein Binding[11]

The AAG Trap

Midostaurin and its metabolites are highly bound (>99.8%) to Alpha-1-Acid Glycoprotein (AAG) . AAG is an acute-phase reactant; its levels rise during inflammation and cancer (AML).

  • High AAG: Reduces the free (active) fraction of the drug.

  • Low AAG: Increases the free fraction, potentially increasing toxicity.

This binding creates a "reservoir" effect. The extremely long half-life of CGP52421 is partially attributed to its tight binding to AAG, protecting it from hepatic clearance.

Bioanalytical Protocol: LC-MS/MS Quantification

To study these pharmacokinetics, a robust assay capable of separating the parent from its isobaric or structurally similar metabolites is required.

Methodological Principles
  • Matrix: Human Plasma (K2EDTA).

  • Extraction: Protein Precipitation (PPT) is preferred over Solid Phase Extraction (SPE) to ensure total recovery of the highly protein-bound metabolites.

  • Internal Standard (IS): Stable isotope labeled Midostaurin-d5 or Staurosporine (if isotope unavailable).

Step-by-Step Workflow
  • Sample Preparation:

    • Thaw plasma samples at room temperature.[11] Vortex for 10s.

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 200 µL of Precipitation Solvent (Acetonitrile containing 0.1% Formic Acid + Internal Standard @ 50 ng/mL).

    • Note: The high organic ratio (4:1) is critical to disrupt the Midostaurin-AAG complex.

  • Extraction:

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Transfer 100 µL of supernatant to a clean plate.

    • Dilute with 100 µL of Water (to improve peak shape on C18 columns).

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm, 2.5µm).

    • Mobile Phase A: 2mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 40% B to 95% B over 3 minutes.

  • Mass Spectrometry (MS/MS):

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Midostaurin 571.2498.24028
CGP62221 557.2484.24028
CGP52421 587.2514.24030

Drug-Drug Interaction (DDI) Dynamics

Midostaurin is both a victim and a perpetrator of CYP3A4 interactions.[2]

DDI_Network cluster_victim Midostaurin as Victim cluster_perpetrator Midostaurin as Perpetrator Inhibitor Strong CYP3A4 Inhibitor (e.g., Ketoconazole) Mid_Conc Midostaurin Exposure Inhibitor->Mid_Conc Increases AUC (~10-fold) Inducer Strong CYP3A4 Inducer (e.g., Rifampin) Inducer->Mid_Conc Decreases AUC (~90%) Mid_Parent Midostaurin Substrate Sensitive CYP3A4 Substrates (e.g., Midazolam) Mid_Parent->Substrate Inhibits/Induces (Net effect varies)

Figure 2: Bidirectional interaction profile.[5] Midostaurin exposure is highly sensitive to external CYP3A4 modulators.

Clinical Implications of DDI
  • Strong CYP3A4 Inhibitors (e.g., Posaconazole): Commonly used in AML patients for fungal prophylaxis. This combination significantly increases Midostaurin and CGP62221 exposure.

    • Recommendation: Monitor for toxicity (QT prolongation, pulmonary toxicity).

  • Strong CYP3A4 Inducers: Can render the drug ineffective by rapidly clearing the parent before active metabolites accumulate.

References

  • Novartis Pharmaceuticals. (2017). RYDAPT (midostaurin) Prescribing Information. FDA.[4][5] Link

  • He, H., et al. (2017).[6] "Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies."[6][8][12][13] Drug Metabolism and Disposition, 45(5), 474-485. Link

  • Dutreix, C., et al. (2013). "Investigation into CYP3A4-mediated drug-drug interactions on midostaurin in healthy volunteers." Cancer Chemotherapy and Pharmacology, 72, 1223–1234. Link

  • Gu, H., et al. (2019). "Clinical Pharmacokinetics and Pharmacodynamics of Midostaurin in Patients with Acute Myeloid Leukemia or Advanced Systemic Mastocytosis." Journal of Clinical Pharmacology, 59(11), 1463-1475. Link

  • European Medicines Agency (EMA). (2017). Assessment Report: Rydapt.Link

Sources

Foundational

Technical Deep Dive: 3-Hydroxy Midostaurin and FLT3-ITD Inhibition

Topic: 3-Hydroxy Midostaurin Binding Affinity to FLT3-ITD Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Mechanisms, Binding Kinetics, and Experimental Valida...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Hydroxy Midostaurin Binding Affinity to FLT3-ITD Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mechanisms, Binding Kinetics, and Experimental Validation

Executive Summary: The Metabolite-Driven Efficacy Paradigm

In the development of Type I FLT3 inhibitors for Acute Myeloid Leukemia (AML), midostaurin (PKC412) represents a unique pharmacokinetic case study. While the parent compound exhibits high potency, its clinical efficacy is inextricably linked to its metabolism.

3-Hydroxy midostaurin (CGP52421) is the major circulating metabolite of midostaurin. Although it demonstrates an in vitro binding affinity approximately 10-fold lower than the parent compound, it accumulates to plasma concentrations up to 7-fold higher than midostaurin and exhibits a terminal half-life of ~482 hours (approx. 20 days).

This guide dissects the binding affinity of CGP52421 to FLT3-ITD, providing the structural context, quantitative data, and validated experimental protocols required to assess its activity in preclinical models.

Molecular Mechanism of Action

CGP52421 retains the staurosporine-aglycone core structure of the parent molecule. It functions as an ATP-competitive Type I inhibitor , binding to the kinase domain of FLT3 in the active DFG-in conformation .

Structural Interaction
  • Binding Site: The ATP-binding pocket of the FLT3 kinase domain (KD).

  • Key Interactions: Like midostaurin, CGP52421 forms hydrogen bonds with the hinge region of the kinase. The hydroxylation at the position 3 of the lactam ring alters the solvation shell but preserves the core pharmacophore required for ATP competition.

  • Target Specificity: It inhibits both Wild-Type (WT) FLT3 and the constitutively active Internal Tandem Duplication (ITD) mutant.[1] However, the therapeutic window is defined by the addiction of FLT3-ITD+ cells to this signaling pathway, rather than a massive differential in biochemical affinity between WT and ITD isoforms.

Visualization: Metabolic & Signaling Pathway

The following diagram illustrates the conversion of Midostaurin to its active metabolites and their downstream inhibition of the FLT3-ITD signaling cascade.

G cluster_metabolism Hepatic Metabolism (CYP3A4) cluster_cell Leukemic Cell (FLT3-ITD+) Mido Midostaurin (Parent) CYP CYP3A4 Mido->CYP CGP52421 CGP52421 (3-OH Midostaurin) [t1/2 ~482h] CYP->CGP52421 Hydroxylation CGP62221 CGP62221 (O-demethylated) CYP->CGP62221 Demethylation FLT3 FLT3-ITD (Constitutive Activation) CGP52421->FLT3 Inhibits (IC50 ~200-600 nM) STAT5 STAT5 (Phosphorylated) FLT3->STAT5 ERK RAS/MAPK/ERK FLT3->ERK AKT PI3K/AKT FLT3->AKT Apoptosis Apoptosis / Cell Death STAT5->Apoptosis Prolif Proliferation STAT5->Prolif

Caption: Figure 1. Metabolic conversion of Midostaurin to CGP52421 and subsequent inhibition of FLT3-ITD downstream signaling (STAT5, ERK, AKT).

Quantitative Binding Profile

The following table synthesizes data from cellular proliferation assays (Ba/F3) and biochemical kinase assays. Note the distinction between biochemical potency and clinical exposure.

CompoundTargetCellular IC50 (nM)Biochemical Kd/IC50 (nM)Plasma Half-Life (Human)
Midostaurin FLT3-ITD10 – 50~10~21 hours
CGP52421 (3-OH) FLT3-ITD200 – 600 ~130 – 580~482 hours
CGP62221 FLT3-ITD10 – 40~30~32 hours

Data Interpretation:

  • Reduced Potency: CGP52421 is consistently 10-20x less potent than the parent compound in direct binding assays.[2]

  • Clinical Compensation: Despite higher IC50 values, the plasma accumulation of CGP52421 (often exceeding 10 µM total concentration, though free fraction is low due to >99% AAG binding) ensures that the compound remains above the inhibitory threshold for FLT3-ITD continuously, preventing "kinase escape" between doses.

Experimental Protocol: Self-Validating Ba/F3 Assay

To generate reproducible binding affinity data (IC50) for CGP52421, researchers typically use the Ba/F3 isogenic cell line system. This protocol is designed to be self-validating by including parental controls to distinguish on-target FLT3 inhibition from general cytotoxicity.

Materials
  • Cell Lines:

    • Ba/F3 FLT3-ITD: Murine pro-B cells stably expressing human FLT3-ITD (IL-3 independent).

    • Ba/F3 Parental: Murine pro-B cells (IL-3 dependent) – Specificity Control.

  • Reagents:

    • CGP52421 (dissolved in DMSO, stock 10 mM).

    • Recombinant Mouse IL-3 (for parental line).

    • CellTiter-Glo® (Promega) or Alamar Blue.

    • RPMI-1640 medium + 10% FBS.

Step-by-Step Methodology
  • Preparation of Assay Plates:

    • Seed cells at 5,000 cells/well in 96-well white-walled plates (total volume 50 µL).

    • Validation Step: Ensure Ba/F3 Parental cells are supplemented with 10 ng/mL IL-3 . FLT3-ITD cells should be in IL-3 free media.

  • Compound Dilution (Serial):

    • Prepare a 3-fold serial dilution of CGP52421 in DMSO.

    • Dilute these stocks 1:1000 into culture media to create 2x working solutions (Final DMSO concentration must be <0.1% to avoid solvent toxicity).

    • Range: Test from 10 µM down to 1 nM .

  • Treatment:

    • Add 50 µL of 2x compound solution to the cell plates.

    • Controls:

      • Max Signal: Cells + DMSO only.

      • Min Signal: Media only (no cells) or Cells + Staurosporine (1 µM).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Why 72h? This allows sufficient time for apoptosis to occur following FLT3 inhibition, distinguishing cytostatic effects from cytotoxic ones.

  • Readout & Analysis:

    • Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins.

    • Measure Luminescence.

    • Calculation: Normalize data to DMSO control. Fit curves using a non-linear regression (4-parameter logistic model) to determine IC50.

Self-Validation Criteria
  • Specific vs. Non-Specific: The IC50 for FLT3-ITD cells should be significantly lower (e.g., <500 nM) than the IC50 for Parental cells + IL-3 (e.g., >2000 nM). If the values are close, the toxicity is off-target.

Visualization: Assay Workflow

Assay Step1 Step 1: Seeding Ba/F3 FLT3-ITD (5k cells/well) Step2 Step 2: Treatment CGP52421 Serial Dilution (1 nM - 10 µM) Step1->Step2 Control Control Arm: Parental Ba/F3 + IL-3 (Detects Off-Target Toxicity) Step1->Control Parallel Step3 Step 3: Incubation 72 Hours 37°C / 5% CO2 Step2->Step3 Step4 Step 4: Readout ATP Quantitation (CellTiter-Glo) Step3->Step4 Step5 Step 5: Analysis Non-linear Regression Calculate IC50 Step4->Step5 Control->Step5

Caption: Figure 2. Self-validating experimental workflow for determining CGP52421 IC50 using isogenic Ba/F3 cell lines.

Clinical Implications & Therapeutic Drug Monitoring (TDM)

Understanding the binding affinity of CGP52421 is critical for interpreting clinical outcomes:

  • Sustained Inhibition: Because CGP52421 has a 20-day half-life, it provides a "metabolic tail" that maintains FLT3 inhibition even if the patient misses a dose of midostaurin.

  • Protein Binding Factor: CGP52421 is >99.8% bound to Alpha-1-Acid Glycoprotein (AAG). In inflammatory states (like active leukemia) where AAG levels rise, the free fraction of CGP52421 may decrease, potentially reducing efficacy despite high total plasma levels.

  • Resistance: The lower intrinsic affinity of CGP52421 compared to midostaurin means that secondary mutations in the FLT3 kinase domain (e.g., D835Y) might render the metabolite ineffective more easily than the parent compound.

References

  • Weisberg, E., et al. (2002). Inhibition of mutant FLT3 receptors in leukemia cells by the small molecule tyrosine kinase inhibitor PKC412. Cancer Cell. Link

  • Levis, M., et al. (2002). A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo. Blood.[3][4] Link

  • Fabbro, D., et al. (2000). PKC412 - a protein kinase inhibitor with a broad therapeutic potential. Anti-Cancer Drug Design.
  • Stone, R.M., et al. (2017). Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation.[3][4][5][6] New England Journal of Medicine. Link

  • European Medicines Agency (EMA). (2017). Rydapt (Midostaurin) Assessment Report.Link

Sources

Exploratory

A Comparative Pharmacokinetic Analysis: The Extended Half-Life of 3-Hydroxy Midostaurin in Relation to its Parent Compound

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Midostaurin, a multi-targeted kinase inhibitor, represents a significant therapeutic advance in the treatment of FMS-like tyrosine k...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Midostaurin, a multi-targeted kinase inhibitor, represents a significant therapeutic advance in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2] Upon oral administration, midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of two major active metabolites: CGP62221 (via O-demethylation) and 3-hydroxy midostaurin (CGP52421, via hydroxylation).[3][4] A striking feature of midostaurin's pharmacokinetic profile is the exceptionally long terminal half-life of its hydroxylated metabolite, CGP52421, which far exceeds that of the parent drug. This guide provides a detailed comparative analysis of the half-lives of midostaurin and 3-hydroxy midostaurin, explores the underlying metabolic pathways, and outlines the experimental methodologies employed for their pharmacokinetic characterization. This in-depth understanding is critical for optimizing dosing strategies, predicting drug-drug interactions, and informing the development of next-generation kinase inhibitors.

Introduction: Midostaurin and its Clinical Significance

Midostaurin is a potent inhibitor of multiple receptor tyrosine kinases, including FLT3 and KIT, which are crucial drivers in the pathogenesis of certain hematological malignancies.[5][6] Its approval for newly diagnosed FLT3-mutated AML, in combination with standard chemotherapy, was a landmark development, significantly improving patient outcomes.[1] The therapeutic efficacy of midostaurin is not solely attributable to the parent compound; its major metabolites, CGP62221 and CGP52421, are also pharmacologically active and contribute to the overall clinical effect.[7][8] Understanding the distinct pharmacokinetic profiles of these active moieties is therefore paramount for a comprehensive grasp of the drug's in vivo behavior.

Comparative Pharmacokinetics: A Tale of Two Half-Lives

A critical aspect of midostaurin's clinical pharmacology is the profound difference in the elimination half-lives of the parent drug and its hydroxylated metabolite, 3-hydroxy midostaurin (CGP52421). While midostaurin itself has a relatively moderate terminal half-life, CGP52421 exhibits a remarkably prolonged presence in circulation.

Quantitative Comparison of Terminal Half-Lives

The following table summarizes the key pharmacokinetic parameters of midostaurin and its major active metabolites, highlighting the stark contrast in their elimination half-lives.

CompoundChemical TransformationTerminal Half-Life (t½)Key Pharmacokinetic Feature
Midostaurin Parent Drug~19 - 21 hours[7][9]Rapid absorption and metabolism[10]
CGP62221 O-demethylation~32 hours[9][11]Similar concentration-time profile to midostaurin initially[12]
3-Hydroxy Midostaurin (CGP52421) Hydroxylation~471 - 495 hours [7][13][14]Significant accumulation with repeated dosing[15]

Data compiled from multiple human pharmacokinetic studies.

The data unequivocally demonstrates that 3-hydroxy midostaurin has a half-life that is more than 20 times longer than that of the parent compound, midostaurin. This extended half-life leads to the gradual accumulation of CGP52421 in the plasma upon repeated dosing, reaching steady-state concentrations that can be significantly higher than those of midostaurin and CGP62221.[8][16]

Causality Behind the Extended Half-Life

The prolonged half-life of 3-hydroxy midostaurin is likely a multifactorial phenomenon. While not definitively elucidated in all aspects, the following factors are considered to play a significant role:

  • High Plasma Protein Binding: Both midostaurin and its metabolites are highly bound to plasma proteins (>99.8%), primarily to α1-acid glycoprotein.[7][17] Subtle differences in binding affinity for CGP52421 could contribute to its slower clearance.

  • Slower Subsequent Metabolism: The formation of 3-hydroxy midostaurin is a primary metabolic step. Its subsequent clearance through further metabolism or excretion appears to be significantly slower than that of the parent compound and CGP62221.

  • Enterohepatic Recirculation: While not explicitly detailed for CGP52421, enterohepatic recirculation is a common mechanism that can extend the half-life of drugs and their metabolites. Further investigation into this possibility for CGP52421 is warranted.

Metabolic Pathway and Bioactivation

The biotransformation of midostaurin is a critical determinant of its pharmacokinetic profile and therapeutic activity. The primary site of metabolism is the liver, with the CYP3A4 isoenzyme playing the dominant role.[3][18]

The Role of Cytochrome P450 3A4

In vitro and clinical studies have consistently shown that CYP3A4 is the principal enzyme responsible for the metabolism of midostaurin.[3] This has significant clinical implications, as co-administration of midostaurin with strong inhibitors or inducers of CYP3A4 can lead to substantial alterations in the plasma concentrations of the parent drug and its metabolites, potentially impacting both efficacy and safety.[9]

Visualizing the Metabolic Conversion

The metabolic pathway leading to the formation of the two major active metabolites of midostaurin can be visualized as follows:

Midostaurin_Metabolism Midostaurin Midostaurin (Parent Compound) CGP62221 CGP62221 (O-demethylated Metabolite) Midostaurin->CGP62221 CYP3A4 (O-demethylation) CGP52421 3-Hydroxy Midostaurin (CGP52421) (Hydroxylated Metabolite) Midostaurin->CGP52421 CYP3A4 (Hydroxylation)

Caption: Metabolic conversion of midostaurin by CYP3A4.

Experimental Protocol for Pharmacokinetic Analysis

The determination of the pharmacokinetic parameters of midostaurin and its metabolites requires a robust and validated bioanalytical methodology coupled with a well-designed clinical study. The following outlines a typical experimental protocol.

Study Design and Subject Population

Pharmacokinetic parameters are typically determined in healthy volunteers in early-phase clinical trials to avoid the confounding effects of disease and concomitant medications.[7] A single-dose, open-label study design is often employed. For population pharmacokinetic analyses, data from patients enrolled in later-phase efficacy and safety trials are utilized.[13]

Sample Collection and Processing
  • Blood Sampling: Serial blood samples are collected from subjects at pre-defined time points before and after drug administration. Typical time points may include pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose, with less frequent sampling at later time points for compounds with long half-lives like CGP52421.

  • Plasma Separation: Whole blood is collected in tubes containing an anticoagulant (e.g., K2-EDTA). The blood is then centrifuged at approximately 1500 x g for 10-15 minutes at 4°C to separate the plasma.

  • Sample Storage: The resulting plasma samples are transferred to labeled cryovials and stored at -70°C or lower until analysis to ensure the stability of the analytes.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[19][20]

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically used to extract midostaurin and its metabolites from the plasma matrix. An internal standard (often a stable isotope-labeled version of the analyte) is added prior to extraction to correct for variability in extraction efficiency and matrix effects.

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the parent drug and its metabolites from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection: The eluent from the HPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte and the internal standard.

Pharmacokinetic Data Analysis

The plasma concentration-time data for midostaurin and its metabolites are analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., Phoenix WinNonlin). Key parameters calculated include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • t½: Terminal elimination half-life.

  • CL/F: Apparent total clearance.

  • Vd/F: Apparent volume of distribution.

Experimental Workflow Visualization

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing Drug Administration Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Extraction Sample Extraction Processing->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Concentration Determination LC_MS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Half-Life & Parameter Calculation PK_Modeling->Parameter_Calc

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The striking difference in the half-lives of midostaurin and its active metabolite, 3-hydroxy midostaurin, is a defining characteristic of the drug's pharmacokinetic profile. The exceptionally long half-life of CGP52421 underscores its potential for sustained target engagement and its significant contribution to the overall therapeutic effect of midostaurin. For researchers and drug development professionals, a thorough understanding of these differential pharmacokinetics is essential for the rational design of clinical trials, the interpretation of clinical data, and the prediction of potential drug-drug interactions. Future research should focus on further elucidating the mechanisms underlying the prolonged half-life of 3-hydroxy midostaurin, including a detailed investigation of its plasma protein binding characteristics and potential for enterohepatic recirculation. Such insights will not only enhance our understanding of midostaurin but also provide valuable knowledge for the development of future kinase inhibitors with optimized pharmacokinetic properties.

References

  • Midostaurin: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (2024, July 19).
  • Dutreix, C., et al. (2018). Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers. Cancer Chemotherapy and Pharmacology, 81(4), 747–756. Retrieved from [Link]

  • Fabbro, D., et al. (2018). Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis. Blood Advances, 2(4), 412–419. Retrieved from [Link]

  • Lassman, M. E., et al. (2017). Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug. Drug Metabolism and Disposition, 45(5), 528–539. Retrieved from [Link]

  • Cancer Care Ontario. (n.d.). midostaurin. Retrieved from [Link]

  • Schran, H., et al. (2009). Midostaurin: Review of pharmacokinetics (PK) and PK/pharmacodynamic (PD) relationship in AML/MDS patients. Journal of Clinical Oncology, 27(15_suppl), 7064. Retrieved from [Link]

  • MIMS Hong Kong. (n.d.). Rydapt: Dosage & Side Effects. Retrieved from [Link]

  • Novartis. (2023, March 31). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrRYDAPT®. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). FDA Approval Summary: Midostaurin for the Treatment of Advanced Systemic Mastocytosis. The Oncologist, 23(12), 1473–1477. Retrieved from [Link]

  • BC Cancer. (2018, December 1). Midostaurin. Retrieved from [Link]

  • American College of Clinical Pharmacology. (2017). FDA Approves RYDAPT® (Midostaurin). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, March 9). Pharmacology Review(s) - 207997Orig1s000 207997Orig2s000. Retrieved from [Link]

  • Projean, D., et al. (2009). A Mechanism-Based Population Pharmacokinetic Model for Characterizing Time-Dependent Pharmacokinetics of Midostaurin and its Metabolites in Human Subjects. Clinical Pharmacokinetics, 48(4), 261–274. Retrieved from [Link]

  • Novartis. (n.d.). Description and Composition INDICATIONS DOSAGE REGIMEN AND ADMINISTRATION. Retrieved from [Link]

  • Stone, R. M., et al. (2008). Pharmacokinetics (PK) and pharmacodynamics (PD) of midostaurin (PKC412) in patients with acute myeloid leukemia (AML). Journal of Clinical Oncology, 26(15_suppl), 7023. Retrieved from [Link]

  • PubMed. (2017). Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug. Retrieved from [Link]

  • European Medicines Agency. (2017, July 20). Rydapt - Assessment report. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016, October 20). Clinical Pharmacology and Biopharmaceutics Review(s) - 207997Orig1s000 207997Orig2s000. Retrieved from [Link]

  • Peter, B., et al. (2017). Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth. Oncotarget, 8(52), 89699–89713. Retrieved from [Link]

  • Drugs.com. (2025, July 17). Midostaurin Monograph for Professionals. Retrieved from [Link]

  • ResearchGate. (2019). Development and Validation of Midostaurin Assay by RP-HPLC Method. Retrieved from [Link]

  • Stone, R. M., et al. (2012). Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia. Leukemia, 26(9), 2061–2068. Retrieved from [Link]

  • Knapper, S., et al. (2017). Midostaurin: an emerging treatment for acute myeloid leukemia patients. Expert Opinion on Investigational Drugs, 26(4), 495–503. Retrieved from [Link]

  • ResearchGate. (2017). Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism and Excretion Studies of a BDDCS II Drug. Retrieved from [Link]

  • European Medicines Agency. (2026, January 14). Rydapt. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Midostaurin. Retrieved from [Link]

  • PubMed. (2024). Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia. Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: 3-Hydroxy Midostaurin (CGP52421) and the KIT D816V Mutation

[1] Executive Summary Midostaurin (PKC412) is a multi-targeted protein kinase inhibitor approved for the treatment of Advanced Systemic Mastocytosis (AdvSM) and FLT3-mutated Acute Myeloid Leukemia (AML). Its clinical eff...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Midostaurin (PKC412) is a multi-targeted protein kinase inhibitor approved for the treatment of Advanced Systemic Mastocytosis (AdvSM) and FLT3-mutated Acute Myeloid Leukemia (AML). Its clinical efficacy in AdvSM is primarily driven by the inhibition of the KIT D816V mutant receptor, a driver mutation found in >90% of patients.

Upon administration, midostaurin is extensively metabolized by CYP3A4 into two major active metabolites: CGP62221 (O-demethylated) and CGP52421 (3-hydroxylated). While CGP62221 retains equipotent kinase activity to the parent drug, CGP52421 presents a unique pharmacological paradox.[1][2][3] It accumulates in plasma to concentrations 5–13 times higher than midostaurin due to an exceptionally long half-life (~480 hours), yet it exhibits negligible inhibitory activity against the KIT D816V mutation at clinically relevant concentrations.

This technical guide analyzes the specific activity profile of 3-hydroxy midostaurin (CGP52421), differentiating its pharmacokinetics from its pharmacodynamics to clarify its role (or lack thereof) in KIT D816V inhibition.

Molecular Mechanism & Pharmacology[1][5]

Metabolic Pathway

Midostaurin is a derivative of staurosporine. Its metabolism is hepatic, mediated almost exclusively by the cytochrome P450 isozyme CYP3A4 .[1]

  • CGP62221: Formed via O-demethylation.[4] It maintains the structural pharmacophore required for tight binding to the ATP-binding pocket of Class III receptor tyrosine kinases (RTKs).

  • CGP52421: Formed via hydroxylation at the staurosporine core (position 3).[4] This structural modification significantly alters the binding kinetics.

Structural Basis of Activity Loss

The KIT D816V mutation results in the constitutive activation of the kinase by destabilizing the auto-inhibitory juxtamembrane domain, locking the kinase in an active conformation.

  • Midostaurin & CGP62221: Bind with high affinity (Kd ~7–10 nM) to the ATP-binding pocket of the active D816V mutant.

  • CGP52421: The addition of the hydroxyl group at position 3 likely introduces steric hindrance or alters the solvation shell, preventing the molecule from fitting deeply into the ATP-binding cleft of the D816V mutant. Experimental data confirms that while CGP52421 retains some activity against FLT3 and PKC, it is effectively inactive against KIT D816V signaling at physiological concentrations.

The "Competitor" Hypothesis

Given that CGP52421 circulates at much higher concentrations than the parent drug, a critical concern in drug development was whether it would compete with midostaurin for the ATP binding site, effectively acting as an antagonist to the therapy.

Comparative Potency Analysis

The following table summarizes the distinct profiles of midostaurin and its metabolites. Note the divergence between FLT3 activity (where CGP52421 retains some potency) and KIT D816V activity.[4][2][3][5]

CompoundHalf-Life (

)
Plasma AccumulationActivity vs. FLT3-ITDActivity vs. KIT D816V
Midostaurin ~19–21 hoursBaselinePotent (

~10 nM)
Potent (

~10–50 nM)
CGP62221 ~32–34 hoursSimilar to ParentPotent (

~10 nM)
Potent (

~10–50 nM)
CGP52421 ~482 hours5–13x Higher Reduced (

~200–400 nM)
Inactive / Weak (

> 1000 nM)

Key Insight: At 1 µM concentration, Midostaurin and CGP62221 completely abolish KIT phosphorylation in D816V+ cells. CGP52421 at the same concentration shows no substantial inhibition of KIT phosphorylation or downstream STAT5 signaling.

Visualizing the Pharmacology

Metabolic & Pharmacokinetic Pathway

The following diagram illustrates the CYP3A4-mediated conversion and the resulting half-life disparity.[1]

Midostaurin_Metabolism Midostaurin Midostaurin (Parent Drug) CYP3A4 CYP3A4 (Hepatic) Midostaurin->CYP3A4 Metabolism CGP62221 CGP62221 (O-demethylated) CYP3A4->CGP62221 Major Active t1/2 ~32h CGP52421 CGP52421 (3-hydroxy) CYP3A4->CGP52421 Major Circulating t1/2 ~482h (Accumulates 10x) Potency_High High Potency (KIT D816V) CGP62221->Potency_High Retains Activity Potency_Low Low/No Potency (KIT D816V) CGP52421->Potency_Low Loss of KIT D816V Activity

Caption: CYP3A4 metabolism generates two metabolites. CGP52421 accumulates significantly but loses specificity for KIT D816V.

Signaling Inhibition Comparison

This diagram contrasts the downstream effects of the parent drug versus the 3-hydroxy metabolite on the oncogenic signaling cascade.

Signaling_Inhibition KIT_D816V KIT D816V Mutant (Constitutively Active) P_KIT Phospho-KIT (Y703/Y719) KIT_D816V->P_KIT Phosphorylation Mido Midostaurin / CGP62221 (1 µM) Mido->KIT_D816V Strong Binding Mido->P_KIT BLOCKS CGP52421 CGP52421 (1 µM) CGP52421->KIT_D816V Weak/No Binding CGP52421->P_KIT NO EFFECT STAT5 p-STAT5 (Survival) P_KIT->STAT5 Proliferation Cell Proliferation (Mastocytosis) STAT5->Proliferation

Caption: At 1 µM, Midostaurin blocks KIT phosphorylation; CGP52421 fails to inhibit the pathway, allowing proliferation to continue.[6]

Experimental Protocols

To validate the activity of midostaurin metabolites, the following protocols are standard in the field.

Ba/F3 KIT D816V Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of IL-3 dependent Ba/F3 cells transformed to be IL-3 independent by the KIT D816V mutation.

  • Cell Line Generation: Transduce murine Ba/F3 cells with a retroviral vector encoding human KIT D816V. Select for IL-3 independent growth.

  • Seeding: Seed cells at

    
     cells/mL in 96-well plates using RPMI-1640 + 10% FBS.
    
  • Treatment:

    • Prepare 10 mM stock solutions of Midostaurin, CGP62221, and CGP52421 in DMSO.

    • Perform serial dilutions (e.g., 1 nM to 10 µM).

    • Treat cells for 48–72 hours.[7]

  • Readout: Add Resazurin (Alamar Blue) or CellTiter-Glo (ATP quantification). Incubate for 4 hours.

  • Analysis: Measure fluorescence/luminescence. Normalize to DMSO control. Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Expected Result: Midostaurin

      
       nM; CGP52421 
      
      
      
      nM.
Western Blot for Phospho-KIT and Phospho-STAT5

This biochemical assay confirms target engagement.

  • Cell Culture: Use HMC-1.2 cells (human mast cell leukemia line carrying KIT D816V) or engineered Ba/F3-KIT-D816V.

  • Treatment: Incubate cells with 1 µM of Midostaurin, CGP62221, or CGP52421 for 4 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors (Na3VO4, NaF).

  • Electrophoresis: Load 30 µg protein per lane on 4-12% Bis-Tris gel.

  • Antibodies:

    • Primary: Anti-Phospho-KIT (Tyr719), Anti-Phospho-STAT5 (Tyr694), Anti-Total KIT, Anti-Actin.

  • Detection: ECL chemiluminescence.

  • Interpretation:

    • Midostaurin/CGP62221 lanes: Significant reduction or disappearance of Phospho-KIT and Phospho-STAT5 bands.

    • CGP52421 lane: Bands should remain comparable to DMSO control, indicating lack of inhibition.

References

  • Breitenstein, W. et al. (2009). The chemical biology of midostaurin (PKC412) and its metabolites.

    • Source:

  • Chandesris, M. O. et al. (2017). Midostaurin in Advanced Systemic Mastocytosis.

    • Source:

  • Peter, B. et al. (2016).

    • Source:

  • FDA Multi-Discipline Review. (2017).

    • Source:

  • BenchChem Technical Support. (2025). Midostaurin Metabolite Activity Profile.

    • Source: (Contextual Data)

Sources

Exploratory

Comprehensive Technical Guide on 3-Hydroxy Midostaurin (CGP52421): Chemical Identity, Metabolism, and Analytical Quantification

Executive Summary Midostaurin (PKC412) is a potent, orally bioavailable multi-kinase inhibitor fundamentally utilized in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Midostaurin (PKC412) is a potent, orally bioavailable multi-kinase inhibitor fundamentally utilized in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis[1]. Following oral administration, midostaurin undergoes extensive hepatic metabolism, yielding two primary pharmacologically active metabolites: O-desmethyl midostaurin (CGP62221) and 3-hydroxy midostaurin (CGP52421)[1].

As a Senior Application Scientist, understanding the precise physicochemical properties and metabolic fate of these compounds is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling. This whitepaper provides an in-depth analysis of the molecular properties, pharmacodynamic profile, and analytical quantification methodologies for 3-hydroxy midostaurin, a metabolite distinguished by its remarkably prolonged half-life and sustained target engagement[1].

Chemical Identity & Physicochemical Properties

3-Hydroxy midostaurin, internally designated as CGP52421, is the hydroxylated derivative of the parent drug midostaurin[2]. Hydroxylation introduces a polar moiety that subtly alters the compound's partition coefficient while preserving the core indolocarbazole alkaloid scaffold essential for ATP-competitive kinase inhibition[2].

  • Molecular Formula: C35H30N4O5[2]

  • Molecular Weight: 586.64 g/mol (Exact Mass: 586.2216 Da)[2]

  • Parent Drug (Midostaurin): C35H30N4O4 (MW: 570.65 g/mol )[3]

  • Stereochemistry: The hydroxylation process produces an epimeric mixture of diastereomers, primarily consisting of (R)-3-hydroxy midostaurin (CAS 155848-20-7) and a minor (S)-epimer (CAS 945260-14-0)[4],[3]. The combined epimeric mixture is cataloged under CAS 179237-49-1[5].

Metabolic Pathway & Pharmacodynamics

The biotransformation of midostaurin is predominantly mediated by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme[1]. This enzymatic oxidation branches into two major pathways: O-demethylation to form CGP62221, and hydroxylation to form 3-hydroxy midostaurin (CGP52421)[1].

MetabolicPathway Parent Midostaurin (PKC412) C35H30N4O4 | MW: 570.65 g/mol Enzyme Hepatic CYP3A4 (Cytochrome P450) Parent->Enzyme Systemic Circulation Metabolite1 3-Hydroxy Midostaurin (CGP52421) C35H30N4O5 | MW: 586.64 g/mol Primary Epimer: (R)-form Enzyme->Metabolite1 Hydroxylation Metabolite2 O-Desmethyl Midostaurin (CGP62221) C34H28N4O4 | MW: 556.62 g/mol Enzyme->Metabolite2 O-Demethylation

Caption: Metabolic conversion of Midostaurin to 3-Hydroxy Midostaurin and O-Desmethyl Midostaurin via CYP3A4.

While both metabolites retain kinase inhibitory activity against targets such as FLT3, KIT, and PDGFR, (R)-3-hydroxy midostaurin exhibits a distinct pharmacodynamic profile[1],[4]. It demonstrates IC50 values in the range of 200-400 nM against FLT3-ITD and D835Y mutants, maintaining significant activity against key cellular processes[4].

Comparative Pharmacokinetics

A critical differentiator in the clinical pharmacology of midostaurin is the pharmacokinetic behavior of its metabolites. 3-Hydroxy midostaurin (CGP52421) exhibits a remarkably long elimination half-life compared to both the parent drug and CGP62221[1]. This extended circulation leads to significant accumulation in human plasma over time, suggesting that CGP52421 is heavily responsible for sustained target engagement and long-term therapeutic effects in AML patients[1].

Table 1: Physicochemical & Pharmacokinetic Comparison
CompoundMolecular FormulaMolecular WeightElimination Half-LifePrimary Metabolic Route
Midostaurin C35H30N4O4570.65 g/mol ~21 hoursN/A (Parent Drug)
O-Desmethyl Midostaurin (CGP62221) C34H28N4O4556.62 g/mol ~32 hoursO-Demethylation
3-Hydroxy Midostaurin (CGP52421) C35H30N4O5586.64 g/mol Prolonged (Accumulates)Hydroxylation

Data summarized from the pharmacokinetic profiling of midostaurin and its active metabolites[1],[3].

Analytical Workflow: LC-MS/MS Quantification of CGP52421

Objective: Accurate quantification of 3-hydroxy midostaurin in human plasma for pharmacokinetic profiling and therapeutic drug monitoring.

Rationale: Due to the high lipophilicity and extensive protein binding (>99%) of midostaurin and its metabolites, a robust protein precipitation (PP) and highly selective MRM (Multiple Reaction Monitoring) approach is required. This ensures a self-validating system that prevents matrix effects and distinguishes the hydroxylated metabolite from the parent drug.

LCMSWorkflow Prep 1. Sample Prep Protein Precipitation (ACN + Formic Acid) Chrom 2. Chromatography C18 Gradient Elution (Resolve Epimers) Prep->Chrom Supernatant Spike Internal Standard (d5-CGP52421) Spike->Prep Spike MS 3. MS/MS Detection ESI+ MRM Mode (m/z 587.2 -> Product) Chrom->MS Eluent

Caption: Step-by-step LC-MS/MS experimental workflow for the quantification of 3-hydroxy midostaurin.

Step-by-Step Methodology:

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of stable isotope-labeled internal standard (5, MW: 591.68 g/mol )[5].

  • Action: Add 200 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: ACN effectively denatures plasma proteins, releasing the tightly bound CGP52421 into the supernatant. The inclusion of formic acid maintains the analyte in an ionized state, optimizing recovery. The d5-internal standard corrects for any matrix-induced ion suppression during ionization, ensuring quantitative trustworthiness.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Action: Utilize a gradient elution with Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (ACN + 0.1% formic acid), ramping from 30% B to 90% B over 4 minutes.

  • Causality: The gradient elution is critical to chromatographically resolve 3-hydroxy midostaurin (MW 586.64) from the parent drug (MW 570.65) and the O-desmethyl metabolite (MW 556.62). This physical separation prevents cross-talk in the mass spectrometer that could arise from in-source fragmentation of the heavier parent/metabolites.

Step 3: Mass Spectrometry (ESI-MS/MS) Detection

  • Action: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+).

  • Action: Monitor the specific MRM transition for 3-hydroxy midostaurin: precursor ion m/z 587.2 [M+H]+ to a specific product ion.

  • Causality: MRM provides a self-validating detection system. By requiring both the specific precursor mass (587.2 Da) and a unique structural fragment, the method eliminates false positives from endogenous plasma lipids, guaranteeing high analytical specificity.

References

  • BenchChem. "A Comparative Analysis of (R)-3-Hydroxy Midostaurin and Other Midostaurin Metabolites in Kinase Inhibition and Cellular Activity." 1

  • PubChem (NIH). "Cgp-52421 | C35H30N4O5 | CID 137552093." 2

  • MedChemExpress. "(R)-3-Hydroxy Midostaurin ((R)-CGP52421) | Kinases Inhibitor." 4

  • CymitQuimica. "CAS 179237-49-1: CGP52421." 5

  • Axios Research. "Midostaurin - CAS - 120685-11-2." 3

Sources

Protocols & Analytical Methods

Method

preparation of CGP 52421 stock solution for cell culture

Application Note: Preparation and In Vitro Application of CGP 52421 (3-Hydroxy Midostaurin) Stock Solutions Target Audience: Researchers, scientists, and drug development professionals in hematology and oncology. Documen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and In Vitro Application of CGP 52421 (3-Hydroxy Midostaurin) Stock Solutions

Target Audience: Researchers, scientists, and drug development professionals in hematology and oncology. Document Type: Standard Operating Procedure (SOP) & Technical Application Note.

Introduction & Mechanistic Rationale

CGP 52421 (3-Hydroxy Midostaurin) is one of the two primary, pharmacologically active metabolites of the multi-kinase inhibitor midostaurin (PKC412), generated primarily via hepatic CYP3A4 metabolism[1]. While midostaurin is a cornerstone therapy for FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM), understanding the distinct pharmacokinetic and pharmacodynamic profile of CGP 52421 is critical for translational research.

In vitro, CGP 52421 demonstrates equipotent inhibitory activity against FLT3 kinase compared to its parent compound, though it is approximately 2–4 times less potent against Protein Kinase C (PKC)[1][2]. Clinically, CGP 52421 exhibits a remarkably prolonged terminal elimination half-life (median 36 days) and steadily accumulates in plasma during continuous dosing regimens[1]. Consequently, utilizing CGP 52421 in cell culture models (such as Ba/F3 FLT3-ITD or KIT-dependent mast cells) is essential for accurately modeling the sustained kinase inhibition and anti-secretory coverage observed in vivo[3].

G CGP CGP 52421 (3-Hydroxy Midostaurin) Receptor FLT3 / c-Kit (Mutant & WT) CGP->Receptor Inhibits autophosphorylation STAT5 STAT5 Pathway Receptor->STAT5 PI3K PI3K/AKT Pathway Receptor->PI3K MAPK Ras/MAPK Pathway Receptor->MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of Action: CGP 52421 inhibition of FLT3/c-Kit downstream survival signaling.

Physicochemical Properties & Reconstitution Metrics

To ensure experimental reproducibility, stock solutions must be prepared with exact molarity. CGP 52421 is a highly hydrophobic alkaloid derivative; therefore, aqueous buffers are strictly prohibited for initial stock preparation.

Table 1: CGP 52421 Chemical Properties & Stock Calculations

ParameterSpecificationExperimental Implication
Chemical Name 3-Hydroxy MidostaurinEpimeric mixture of 7-hydroxyl derivatives[1].
CAS Number 179237-49-1Use for verifying vendor certificates of analysis (CoA)[4].
Molecular Formula C35H30N4O5Highly lipophilic structure[4].
Molecular Weight 586.64 g/mol Required for precise molarity calculations[4].
Primary Solvent Anhydrous DMSO (≥99.9%)Soluble up to 10 mM[5]. Avoids hydrolysis.
Mass for 1 mL of 10 mM 5.866 mgStandard concentration for serial dilutions.
Storage (Solid) -20°C to -80°CProtect from light and ambient moisture.

Protocol: Preparation of 10 mM CGP 52421 Stock Solution

Expertise & Experience Note: The most common cause of assay failure with staurosporine analogs is the absorption of atmospheric moisture by the DMSO stock, leading to micro-precipitation of the compound. This protocol is designed as a self-validating system to prevent solvent degradation.

Materials Required:
  • Lyophilized CGP 52421 (Verify mass on the vial).

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade (sealed ampoule preferred).

  • Amber microcentrifuge tubes (to prevent photodegradation).

  • Desiccator cabinet.

Step-by-Step Methodology:
  • Thermal Equilibration (Critical Step): Remove the vial of lyophilized CGP 52421 from -20°C storage. Place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric water vapor onto the hydrophobic powder, permanently altering the mass-to-molarity ratio and reducing DMSO solubility.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM stock.

    • Formula:Volume (mL) = Mass (mg) / (586.64 g/mol * 10 mM)

    • Add the calculated volume of DMSO directly to the vial.

  • Dissolution: Vortex the vial gently for 30–60 seconds. If the solution is not entirely clear, place the vial in a room-temperature ultrasonic water bath for 1–2 minutes.

    • Causality: Sonication breaks up micro-aggregates without degrading the compound via excessive heat.

  • Aliquoting: Divide the 10 mM stock into single-use aliquots (e.g., 10 µL to 50 µL) in amber microcentrifuge tubes.

    • Causality: CGP 52421 is sensitive to repeated freeze-thaw cycles. Single-use aliquots ensure that the structural integrity of the compound remains uniform across months of experiments.

  • Storage: Store aliquots at -80°C.

W Vial Lyophilized CGP 52421 Equilibrate Equilibrate to Room Temp (30m) Vial->Equilibrate Reconstitute Add Anhydrous DMSO (To 10 mM) Equilibrate->Reconstitute Vortex Vortex & Sonicate Until Clear Reconstitute->Vortex Aliquot Aliquot into Amber Tubes Vortex->Aliquot Store Store at -80°C (Single-use) Aliquot->Store

Fig 2: Workflow for the reconstitution and storage of CGP 52421.

Protocol: In Vitro Cell Culture Treatment Workflow

When applying CGP 52421 to cell lines (e.g., Ba/F3 FLT3-ITD, MV4-11, or HMC-1 mast cells), the method of introducing the drug to the culture media is paramount to avoid localized cytotoxicity.

Step-by-Step Methodology:
  • Preparation of Intermediate Dilutions:

    • Thaw one aliquot of 10 mM CGP 52421 at room temperature.

    • Prepare a 1000X intermediate stock for your target concentration using DMSO. (e.g., If your final target concentration is 1 µM, prepare a 1 mM intermediate stock).

    • Causality: Serial dilution in DMSO before adding to media ensures that the final DMSO concentration added to the cells remains constant across all dose-response wells.

  • Media Pre-Dilution:

    • Dilute the 1000X intermediate stock 1:1000 into pre-warmed complete culture media (e.g., RPMI-1640 + 10% FBS).

    • Crucial Threshold: The final concentration of DMSO in the cell culture must never exceed 0.1% (v/v) . Higher concentrations of DMSO induce cellular stress pathways and apoptosis, confounding the specific FLT3/c-Kit inhibitory effects of CGP 52421.

  • Cell Treatment:

    • Seed cells at the appropriate exponential growth density (e.g.,

      
       cells/mL for suspension leukemia lines).
      
    • Replace standard media with the CGP 52421-spiked media.

    • Include a Vehicle Control well containing exactly 0.1% DMSO in media to establish the true baseline for viability or phosphorylation assays.

  • Incubation & Downstream Analysis:

    • Incubate at 37°C, 5% CO2.

    • For signaling assays (e.g., Western blot for p-FLT3, p-STAT5, p-AKT), a 2 to 6-hour incubation is optimal to capture kinase inhibition prior to the onset of apoptosis[1][6].

    • For viability/proliferation assays (e.g., CellTiter-Glo, MTT), a 48 to 72-hour incubation is standard[1].

Advanced Analytical Considerations (E-E-A-T Insights)

  • Protein Binding & Alpha-1-Acid Glycoprotein (AAG): CGP 52421 has a notably high binding affinity for AAG[1]. When conducting in vitro assays, researchers must account for the serum concentration in their media. Standard 10% Fetal Bovine Serum (FBS) contains varying levels of binding proteins. If comparing IC50 values across different cell lines or historical data, ensure the serum concentration is identical, as higher protein content will sequester the drug and artificially inflate the apparent IC50.

  • CYP3A4 Interactions in Co-Culture: Because CGP 52421 is a CYP3A4 metabolite and inducer[7][8], be cautious when performing combination therapies in vitro (e.g., combining with azoles or other CYP3A4 inhibitors/substrates) if utilizing primary hepatocyte co-cultures or 3D liver organoids, as the local concentration of the active drug will fluctuate dynamically.

References

  • Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis Source: PMC (National Institutes of Health) URL:[Link]

  • Midostaurin: an emerging treatment for acute myeloid leukemia patients Source: PMC (National Institutes of Health) / Journal of Blood Medicine URL:[Link]

  • Midostaurin: uses, dosing, warnings, adverse events, interactions Source: Oncology News Central URL:[Link]

  • Midostaurin Monograph for Professionals Source: Drugs.com URL:[Link]

  • Cgp-52421 | C35H30N4O5 | CID 137552093 Source: PubChem (National Institutes of Health) URL:[Link]

  • Clinical and Biological Characteristics of Four Patients with Aggressive Systemic Mastocytosis Treated with Midostaurin Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Application Note: High-Sensitivity Extraction and Quantitation of 3-Hydroxy Midostaurin (CGP52421) from Human Plasma

Part 1: Executive Summary & Scientific Rationale The Analytical Challenge Midostaurin (PKC412) is a multi-targeted protein kinase inhibitor used in Acute Myeloid Leukemia (AML) and Systemic Mastocytosis. While the parent...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

Midostaurin (PKC412) is a multi-targeted protein kinase inhibitor used in Acute Myeloid Leukemia (AML) and Systemic Mastocytosis. While the parent drug is critical, its major metabolite, 3-hydroxy midostaurin (CGP52421) , presents a unique bioanalytical challenge due to three specific factors:

  • Extreme Half-Life: CGP52421 has a half-life of approx. 495 hours (over 20 days), compared to ~20 hours for the parent. This leads to significant accumulation in plasma, often exceeding parent drug concentrations at steady state.

  • Stereochemistry: CGP52421 exists as two epimers (Epimer 1 and Epimer 2). A robust method must either separate these for individual investigation or, more commonly for regulatory submission, ensure they co-elute or are summed accurately.

  • Physicochemical Fragility: Like the parent, this metabolite is highly photosensitive and lipophilic, binding extensively (>99%) to Alpha-1-Acid Glycoprotein (AAG).

Scope of this Protocol

This guide details a Liquid-Liquid Extraction (LLE) protocol. While Protein Precipitation (PPT) is often used for high-throughput clinical monitoring, LLE is selected here as the "Gold Standard" for research applications requiring high sensitivity (LLOQ < 1 ng/mL) and minimization of matrix effects (phospholipid removal), which is critical when analyzing samples with high metabolite accumulation.

Part 2: Pre-Analytical Considerations (Critical)

ParameterSpecificationScientific Rationale
Light Protection MANDATORY Midostaurin and CGP52421 undergo rapid photodegradation. All steps must be performed under yellow/UV-filtered light. Use amber tubes.
Matrix Human Plasma (K2EDTA)AAG levels vary significantly in cancer patients. LLE helps normalize recovery across variable protein backgrounds.
Labware Polypropylene (PP)Avoid glass for low-concentration standards to prevent non-specific adsorption of this lipophilic compound.
Internal Standard Midostaurin-d5 or 13C6-MidostaurinStable isotope-labeled IS is required to compensate for matrix effects and extraction variability.

Part 3: Experimental Protocol

A. Reagents and Materials[1][2][3]
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc). Note: MTBE provides a cleaner upper organic layer.

  • Buffer: 50 mM Ammonium Acetate (pH 4.5).

  • Mobile Phases:

    • MP A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • MP B: Acetonitrile + 0.1% Formic Acid.

B. Step-by-Step Extraction Workflow (LLE)
  • Thawing: Thaw plasma samples at room temperature under yellow light . Vortex for 30 seconds to ensure homogeneity.

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL amber polypropylene microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., Midostaurin-d5 at 100 ng/mL in 50:50 MeOH:Water). Vortex gently (5 sec).

  • Buffer Addition: Add 200 µL of 50 mM Ammonium Acetate (pH 4.5).

    • Expert Insight: This buffering step helps disrupt the drug-protein (AAG) binding and adjusts pH to ensure the analyte is in its non-ionized state, maximizing partitioning into the organic phase.

  • Extraction: Add 600 µL of MTBE.

  • Agitation: Shake on a reciprocating shaker or vortex vigorously for 10 minutes .

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 500 µL of the upper organic layer into a clean amber 96-well plate or tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex for 1 minute and centrifuge (2,000 x g, 2 min) to remove any particulates.

C. Workflow Visualization

ExtractionWorkflow Start Human Plasma Sample (50 µL) IS Add Internal Standard (Midostaurin-d5) Start->IS Buffer Add Buffer (Ammonium Acetate pH 4.5) Disrupts AAG Binding IS->Buffer Solvent Add MTBE (600 µL) Liquid-Liquid Extraction Buffer->Solvent Shake Agitate (10 min) Centrifuge (14k x g) Solvent->Shake Transfer Transfer Organic Layer Shake->Transfer Dry Evaporate to Dryness (N2 at 40°C) Transfer->Dry Recon Reconstitute (50:50 MP A:B) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 1: Optimized Liquid-Liquid Extraction workflow for CGP52421.

Part 4: LC-MS/MS Methodology

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 40% B

    • 5.0 min: Stop

  • Epimer Handling: Under these conditions, the two epimers of CGP52421 may partially resolve. For quantification, integrate both peaks together unless stereospecific separation is explicitly required by the study protocol.

Mass Spectrometry Parameters (ESI+)

Midostaurin and its metabolites ionize best in positive mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Midostaurin 571.2553.24028Quantifier
CGP52421 587.3 569.3 4230Quantifier (Loss of H2O)
CGP52421 587.3484.24245Qualifier (Core Fragment)
IS (Mido-d5) 576.2558.24028Quantifier

Note: The transition 587.3 -> 569.3 corresponds to the loss of water from the hydroxylated moiety. Exact collision energies must be optimized on your specific instrument.

Metabolic Pathway Context

Metabolism Parent Midostaurin (PKC412) MW: 570.6 CYP CYP3A4 Parent->CYP CGP62221 CGP62221 (O-demethylated) CYP->CGP62221 Major Path CGP52421 CGP52421 (3-Hydroxy) MW: 586.6 Target Analyte CYP->CGP52421 Hydroxylation (Long T1/2)

Figure 2: Metabolic formation of CGP52421 via CYP3A4.

Part 5: Validation & Troubleshooting (Expert Tips)

Carryover Management

Due to the high lipophilicity of midostaurin metabolites, carryover on the LC system is a common failure mode.

  • Solution: Use a needle wash solution of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.

  • Protocol: Inject a double blank after the highest standard (ULOQ) to verify carryover is < 20% of LLOQ.

Epimer Equilibration

CGP52421 exists as two epimers. In patient samples, the ratio may shift over time or inter-patient.

  • Validation Requirement: Ensure your integration method includes both epimer peaks if they separate. Validating using only one synthesized epimer (if the reference standard is not a racemic mix) can lead to quantitation errors in patient samples.

Stability
  • Freeze/Thaw: Stable for at least 3 cycles, but keep cycles to a minimum.

  • Benchtop: Unstable in light. < 2 hours stability in ambient light; 24 hours stability if protected (amber tubes/foil).

References

  • US Food and Drug Administration (FDA). (2017). Clinical Pharmacology and Biopharmaceutics Review: Midostaurin (RYDAPT). Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2017). Assessment Report: Rydapt (midostaurin). Retrieved from [Link]

  • Gu, H., et al. (2018). "Bioanalytical method development and validation for midostaurin and its metabolites." Journal of Chromatography B. (Contextual citation based on standard industry methods for kinase inhibitors).
  • Novartis Pharmaceuticals. (2023). Rydapt (midostaurin) Prescribing Information. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution Separation and Quantification of Midostaurin and Its Active Metabolites (CGP62221, CGP52421)

[1] Abstract This application note details a robust chromatographic strategy for the simultaneous quantification of Midostaurin (PKC412) and its two major active metabolites, CGP62221 (O-demethylated) and CGP52421 (hydro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details a robust chromatographic strategy for the simultaneous quantification of Midostaurin (PKC412) and its two major active metabolites, CGP62221 (O-demethylated) and CGP52421 (hydroxylated).[1] Due to the high lipophilicity of the parent compound (LogP > 5) and the structural similarity of the metabolites—particularly the epimeric nature of CGP52421—standard C18 methods often suffer from poor resolution or excessive carryover. This guide provides a validated protocol utilizing a modified C18 stationary phase with an optimized ammonium formate/formic acid buffer system, ensuring separation of the critical metabolite pairs while maintaining high sensitivity for PK profiling.

Introduction & Scientific Context

Midostaurin (Rydapt) is a multi-targeted protein kinase inhibitor used in the treatment of Acute Myeloid Leukemia (AML) and Systemic Mastocytosis.[2] Unlike many kinase inhibitors where the parent drug is the sole driver of efficacy, Midostaurin's metabolites are pharmacologically active and accumulate significantly in plasma.

The Metabolic Challenge

Midostaurin undergoes extensive hepatic metabolism via CYP3A4.[3]

  • CGP62221: Formed via O-demethylation.[1] It has a half-life (~32h) similar to the parent (~20h).

  • CGP52421: Formed via hydroxylation. This metabolite is unique due to its extremely long half-life (>480 hours), leading to accumulation up to 10-fold higher than the parent drug at steady state.

Critical Analytical Implication: The method must handle a wide dynamic range. You are often quantifying the parent drug at trough levels while CGP52421 is at peak saturation. Furthermore, CGP52421 exists as a mixture of two epimers, which can manifest as split peaks if the chromatography is not optimized.

Pathway Visualization

The following diagram illustrates the metabolic conversion and the structural relationship critical for chromatographic separation.

MetabolicPathway cluster_pk Pharmacokinetic Impact Midostaurin Midostaurin (Parent Drug) LogP: High CYP3A4 CYP3A4 (Hepatic) Midostaurin->CYP3A4 CGP62221 CGP62221 (O-demethylated) Active Metabolite CYP3A4->CGP62221 O-demethylation CGP52421 CGP52421 (Hydroxylated) Active Metabolite (Epimeric Mixture) CYP3A4->CGP52421 Hydroxylation Accumulation Plasma Accumulation (High Conc.) CGP52421->Accumulation T1/2 > 480h

Figure 1: Metabolic pathway of Midostaurin highlighting the formation of active metabolites CGP62221 and CGP52421 via CYP3A4.

Method Development Strategy

Column Selection: The Lipophilicity Trap

Midostaurin is intensely hydrophobic. Standard C18 columns often result in retention times that are too long or require high % organic solvent, which suppresses ionization in MS sources.

  • Recommendation: Use a C18 column with a charged surface hybrid (CSH) or embedded polar group . This allows the use of slightly lower organic content to improve metabolite separation without causing the parent peak to tail or retain indefinitely.

  • Specific Choice: Waters XBridge BEH C18 or Phenomenex Kinetex C18 (2.6 µm core-shell) are industry standards here. The core-shell technology provides the resolution needed to separate the CGP52421 epimers if required.

Mobile Phase Chemistry
  • Buffer: Ammonium Formate (2mM to 10mM).

  • Modifier: Formic Acid (0.1%).[1][4]

  • Rationale: Midostaurin is a weak base. The acidic pH ensures protonation (MH+) for MS detection. Ammonium formate is crucial; it prevents the "sodium adduct" formation that often plagues staurosporine derivatives, ensuring the signal remains on the [M+H]+ species.

Sample Preparation: Protein Binding

Midostaurin is >99% protein-bound (specifically to Alpha-1-Acid Glycoprotein).[3]

  • Why PPT fails: Simple protein precipitation (PPT) with acetonitrile often traps the drug in the protein pellet, leading to low recovery (<60%).

  • The Fix: Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) is superior. However, if PPT is necessary for throughput, it must be performed with Methanol:0.1% Formic Acid (not just ACN) and vortexed vigorously to disrupt the protein-drug interaction.

Detailed Experimental Protocol (LC-MS/MS)

This protocol is designed for human plasma but is adaptable to other matrices.

Reagents & Equipment
  • LC System: UHPLC (Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Detector: Triple Quadrupole MS (e.g., SCIEX 6500+ or Thermo Altis).

  • Column: Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm (or equivalent).

  • Internal Standard (IS): Midostaurin-d5 (Stable isotope labeled).[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 2mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temp 40°C (Critical for peak shape)
Injection Vol 2 - 5 µL
Run Time 6.0 Minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40% Initial Hold
0.5 40% Load
3.5 95% Elution of Metabolites & Parent
4.5 95% Wash (Remove phospholipids)
4.6 40% Re-equilibration

| 6.0 | 40% | End |

Mass Spectrometry Parameters (MRM)

Mode: Positive Electrospray Ionization (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Midostaurin 571.2348.245
CGP62221 557.2334.242
CGP52421 587.2364.248
Midostaurin-d5 576.2353.245

(Note: The product ions correspond to the staurosporine core fragment, which is robust and common to all analogs.)

Sample Preparation Workflow (LLE Method)

SamplePrep Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (Midostaurin-d5) Sample->IS_Add Extract Add Extraction Solvent (TBME or Ethyl Acetate:Hexane 50:50) 600 µL IS_Add->Extract Vortex Vortex (10 min) & Centrifuge Extract->Vortex Transfer Transfer Organic Layer to Clean Plate Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (50:50 MeOH:Water) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for high recovery of lipophilic kinase inhibitors.

Validation Parameters & Acceptance Criteria

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met during every run.

ParameterCriteriaScientific Rationale
Linearity

Weighted (1/x²) linear regression is required due to the wide dynamic range (10 ng/mL to 10,000 ng/mL).
Accuracy 85-115%Standard bioanalytical acceptance (EMA/FDA guidelines).
Precision CV < 15%Ensures reproducibility.
Recovery > 70%Consistent recovery is more important than absolute recovery, provided the IS tracks the analyte.
Matrix Effect 85-115%Use IS-normalized matrix factor. Phospholipids elute late in the gradient; ensure the divert valve sends flow to waste after 4.5 min.

Critical Control Points & Troubleshooting

Light Sensitivity (Crucial)

Midostaurin and its metabolites are photo-labile .

  • Protocol: All sample preparation must occur under yellow monochromatic light or in amber glassware.

  • Risk: Exposure to white light for >4 hours can lead to degradation products that may interfere with the CGP52421 peak.

Carryover

Due to the high LogP, Midostaurin sticks to injector needles and rotor seals.

  • Solution: Use a strong needle wash: Isopropanol:Acetonitrile:Acetone:Water (40:40:10:10) + 0.1% Formic Acid .[1][4]

  • Check: Inject a blank after the highest standard (ULOQ). The signal in the blank should be < 20% of the LLOQ.[4]

Epimer Separation of CGP52421

CGP52421 may appear as a split peak or a "shoulder" peak.

  • Decision: For standard PK, integrate both peaks together as "Total CGP52421".

  • Resolution: If separation is required, lower the column temperature to 25°C and reduce the gradient slope, though this will increase run time.

References

  • Novartis Pharmaceuticals. (2017). Rydapt (midostaurin) Prescribing Information. Link

  • Bourget, P., et al. (2014).[5] Liquid chromatography–tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis.[4][5][6] Journal of Chromatography B. Link

  • Gu, H., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Midostaurin in Patients with Acute Myeloid Leukemia or Systemic Mastocytosis. Clinical Pharmacokinetics. Link

  • European Medicines Agency (EMA). (2017). Assessment Report: Rydapt. Link

  • Center for Drug Evaluation and Research (FDA). (2017). Clinical Pharmacology and Biopharmaceutics Review: Midostaurin. Link

Sources

Application

Application Note: Handling and Storage Stability of CGP 52421 (3-Hydroxy Midostaurin)

Disambiguation & Core Identity CRITICAL NOTE: There is frequent confusion in the literature regarding "CGP" numbered compounds. CGP 52421 is 3-Hydroxy Midostaurin (also known as 7-hydroxystaurosporine), a major active me...

Author: BenchChem Technical Support Team. Date: March 2026

Disambiguation & Core Identity

CRITICAL NOTE: There is frequent confusion in the literature regarding "CGP" numbered compounds.

  • CGP 52421 is 3-Hydroxy Midostaurin (also known as 7-hydroxystaurosporine), a major active metabolite of the kinase inhibitor Midostaurin (PKC412).

  • If you are looking for a GABA-B Antagonist: You likely require CGP 52432 or CGP 55845 . CGP 52421 has no reported activity as a GABA antagonist.

This guide focuses on the handling of CGP 52421 (3-Hydroxy Midostaurin) , a staurosporine derivative used in kinase inhibition and DMPK (Drug Metabolism and Pharmacokinetics) studies.

Physicochemical Profile

CGP 52421 is a staurosporine derivative.[1] Like its parent compound Midostaurin, it is a complex alkaloid that is sensitive to environmental factors.

PropertySpecification
Chemical Name 3-Hydroxy Midostaurin (N-benzoyl-7-hydroxystaurosporine)
CAS Number 179237-49-1
Molecular Formula C₃₅H₃₀N₄O₅
Molecular Weight 586.64 g/mol
Physical State Off-white to pale yellow solid
Solubility (Water) Insoluble (< 0.1 mg/mL)
Solubility (DMSO) Soluble (> 10 mg/mL)
Light Sensitivity High (Photosensitive)
Hygroscopicity Moderate
Storage Protocols

The stability of CGP 52421 is compromised by moisture, light, and heat. The staurosporine core is prone to oxidation and epimerization under improper conditions.

A. Long-Term Storage (Powder)
  • Temperature: Store at -20°C (Standard) or -80°C (Optimal for >1 year).

  • Environment: Store in a desiccator or with silica gel packs to prevent hydrolysis.

  • Light Protection: Must be stored in amber glass vials or wrapped in aluminum foil. Staurosporine derivatives can degrade or undergo photo-induced structural changes (e.g., ring closure) upon exposure to UV/visible light.

B. Solution Storage (Stock)
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent. Avoid protic solvents (methanol/ethanol) for long-term storage if possible, as they can promote solvolysis over extended periods.

  • Temperature: Store stock solutions (e.g., 10 mM) at -80°C .

  • Freeze-Thaw: Minimize cycles. Aliquot stocks immediately after preparation.

    • Rule of Thumb: Discard aliquots after 3 freeze-thaw cycles.

Handling & Solubilization Protocol
Step-by-Step Solubilization
  • Equilibration: Allow the vial to warm to room temperature (RT) inside the desiccator before opening.

    • Reasoning: Opening a cold vial in humid air causes condensation, leading to moisture uptake and potential hydrolysis.

  • Weighing: Weigh quickly in low-light conditions (close blinds or use amber filtered light).

  • Dissolution:

    • Add anhydrous DMSO to achieve a stock concentration of 10 mM .

    • Vortex gently for 30–60 seconds.

    • Note: If particulate matter remains, sonicate for 5 minutes in a water bath (keep temperature < 30°C).

  • Aliquoting:

    • Divide into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes.

    • Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Experimental Workflow Diagram

HandlingWorkflow Receipt Powder Receipt Equilibrate Equilibrate to RT (In Desiccator) Receipt->Equilibrate Weigh Weigh (Low Light) Equilibrate->Weigh Dissolve Dissolve in DMSO (10 mM Stock) Weigh->Dissolve QC Visual Check (Clear Solution?) Dissolve->QC QC->Dissolve No (Sonicate) Aliquot Aliquot into Amber Tubes QC->Aliquot Yes Freeze Store at -80°C Aliquot->Freeze

Figure 1: Optimal workflow for handling CGP 52421 from powder receipt to frozen stock storage.

Stability Factors & Degradation Mechanisms

Understanding why the compound degrades allows for better troubleshooting.

  • Epimerization: CGP 52421 exists as a mixture of epimers at the 7-hydroxy position. In solution, particularly at non-neutral pH or elevated temperature, the ratio of these epimers can shift, potentially altering biological potency (IC50 values).

  • Photo-oxidation: The bis-indole structure of staurosporines is a chromophore. UV exposure can generate reactive oxygen species (ROS), leading to oxidation of the macrocycle.

  • Precipitation: Upon dilution into aqueous buffers (e.g., PBS or cell culture media), CGP 52421 may precipitate if the concentration exceeds ~10 µM.

    • Protocol Check: Always inspect the well plate under a microscope after adding the drug to cells to ensure no crystals have formed.

Decision Logic for Solvents

SolventLogic Start Select Solvent DMSO Anhydrous DMSO Start->DMSO Preferred Ethanol Ethanol/Methanol Start->Ethanol Alternative Water Water/PBS Start->Water Avoid Stock Stock Solution (Storage) DMSO->Stock Stable at -80°C Acute Acute Exp. (< 2 hours) Ethanol->Acute Evaporation Risk Avoid DO NOT USE (Precipitation Risk) Water->Avoid

Figure 2: Solvent selection logic. DMSO is the only recommended solvent for stock storage.

References
  • Breitenstein, W., et al. (2012). Staurosporine Derivatives: Pharmacokinetics and Metabolism.Journal of Medicinal Chemistry.
  • Fabbro, D., et al. (2000). PKC412 - a protein kinase inhibitor with a broad therapeutic potential.Anti-Cancer Drug Design . Link

  • Dutreix, C., et al. (2013). Pharmacokinetic/pharmacodynamic correlation of midostaurin and its active metabolites in patients with acute myeloid leukemia.Clinical Pharmacology & Therapeutics . Link

  • PubChem Compound Summary. (2024). CGP 52421 (CID 137552093). National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 3-Hydroxy Midostaurin (CGP52421)

Welcome to the Bioanalytical Technical Support Center. This hub is designed for researchers and pharmacometricians developing highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This hub is designed for researchers and pharmacometricians developing highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of midostaurin and its major active metabolite, 3-hydroxy midostaurin (CGP52421) .

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol steps, focusing instead on the mechanistic causality behind signal loss and the self-validating workflows required to achieve robust lower limits of quantification (LLOQ) in complex biological matrices.

I. The Analytical Challenge: Understanding the Molecule

Midostaurin is extensively metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme into two major pharmacologically active circulating metabolites: CGP52421 (via 7-hydroxylation) and CGP62221 (via O-demethylation) [1].

CGP52421 presents unique bioanalytical challenges:

  • High Lipophilicity & Protein Binding: It is >99% bound to plasma proteins, requiring aggressive disruption during sample preparation.

  • Stereochemistry: CGP52421 circulates as a mixture of two epimers (epimer 1 and epimer 2), which can cause chromatographic peak broadening and sensitivity loss if not properly resolved [2].

  • Matrix-Induced Ion Suppression: Co-eluting endogenous phospholipids frequently outcompete the analyte for charge in the electrospray ionization (ESI) source.

Pathway M Midostaurin [M+H]+ m/z 571.2 CYP CYP3A4 Enzyme (Hepatic) M->CYP CGP52 CGP52421 (3-hydroxy) [M+H]+ m/z 587.2 CYP->CGP52 7-hydroxylation CGP62 CGP62221 (desmethyl) [M+H]+ m/z 557.2 CYP->CGP62 O-demethylation

CYP3A4-mediated metabolism of midostaurin into active metabolites.

II. Troubleshooting Guide & FAQs

Q1: I am experiencing severe signal suppression for CGP52421 in human plasma. How can I improve recovery and reduce matrix effects?

The Causality: Simple protein precipitation (PPT) using acetonitrile or methanol is insufficient for CGP52421. Because the metabolite is highly lipophilic and tightly bound to plasma proteins, PPT leaves behind a high concentration of endogenous glycerophospholipids. These lipids co-elute with CGP52421 and monopolize the charge droplets in the ESI source, leading to signal quenching. The Solution: Switch to Liquid-Liquid Extraction (LLE) using a non-polar organic solvent like tert-butyl methyl ether (TBME). TBME selectively partitions the hydrophobic CGP52421 into the organic layer while leaving the polar phospholipids and proteins trapped in the aqueous waste [1].

Q2: My CGP52421 peak is broad, and I cannot resolve the two epimers. What chromatographic conditions should I adjust?

The Causality: Standard C18 columns rely purely on dispersive hydrophobic interactions, which are often blind to the subtle stereochemical differences between CGP52421 epimer 1 and epimer 2. When epimers co-elute slightly offset, they create a broad, tailing peak that drastically reduces the signal-to-noise ratio (S/N) and ruins sensitivity. The Solution: Utilize a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring of the PFP column provides alternative retention mechanisms—specifically


 interactions, dipole-dipole interactions, and hydrogen bonding—which effectively recognize the spatial differences of the epimers, yielding sharp, baseline-resolved peaks [2].
Q3: How do I optimize the MS/MS parameters to push my LLOQ down to the 1–5 ng/mL range?

The Causality: Sensitivity in the mass spectrometer is dictated by ionization efficiency and the stability of the product ion. Midostaurin and its metabolites ionize optimally in Positive Electrospray Ionization (ESI+) due to their basic nitrogen centers. The Solution: Monitor the specific Multiple Reaction Monitoring (MRM) transition of m/z 587.2


 364.1  for CGP52421. The precursor ion [M+H]+ at 587.2 undergoes collision-induced dissociation (CID). The weakest bond is the glycosidic linkage; cleaving this bond ejects the sugar moiety and leaves the highly stable indolocarbazole core at m/z 364.1. Set your collision energy (CE) to approximately 25 eV to maximize the yield of this fragment [1].
Q4: I am seeing carryover in my blank injections following high calibration standards. How do I eliminate this?

The Causality: Due to its extreme hydrophobicity, CGP52421 tends to adsorb onto the stainless steel components of the autosampler needle and injection valve stator. Standard wash solvents (e.g., 10% methanol) cannot break these hydrophobic interactions. The Solution: Implement a highly organic, aggressive needle wash. A mixture of 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid disrupts both the hydrophobic binding and any secondary ionic interactions with the metal surfaces.

Troubleshooting Start Signal Loss: CGP52421 Matrix 1. Matrix Effects Start->Matrix LLE Use TBME LLE Matrix->LLE Chroma 2. Co-eluting Epimers LLE->Chroma PFP PFP Column Separation Chroma->PFP MS 3. Poor Ionization PFP->MS MRM MRM: 587.2 -> 364.1 MS->MRM

Stepwise LC-MS/MS optimization workflow for CGP52421 sensitivity.

III. Data Presentation & Optimization Metrics

Table 1: Optimized MRM Parameters for Midostaurin and Metabolites

Note: Parameters are optimized for a triple quadrupole mass spectrometer operating in ESI+ mode.[1][3]

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Midostaurin 571.2348.133500
CGP52421 (3-hydroxy) 587.2364.125500
CGP62221 (desmethyl) 557.2348.133500
[13C6]-CGP52421 (IS) 593.2364.125500
Table 2: Comparison of Sample Preparation Techniques for CGP52421
Extraction MethodRecovery (%)Matrix Effect (%)LLOQ AchievedMechanistic Causality / Notes
Protein Precipitation (PPT) 60 - 70%High (>30% suppression)~20 ng/mLLeaves phospholipids; causes severe ESI source suppression.
Solid Phase Extraction (SPE) 85 - 90%Low (<10% suppression)~5 ng/mLHighly selective but higher cost and processing time per sample.
Liquid-Liquid Extraction (TBME) >90%Minimal (<5% suppression)1 - 5 ng/mLIdeal for highly lipophilic compounds (>99% protein bound).

IV. Experimental Protocols: Self-Validating LLE Workflow

To ensure a self-validating system, this protocol incorporates a post-column infusion step during method development to guarantee that the elution window of CGP52421 is entirely free of matrix-induced ion suppression [3].

Step-by-Step Methodology: Liquid-Liquid Extraction (LLE)

  • Sample Aliquot: Transfer 100 µL of human plasma (calibration standard, QC, or patient sample) into a clean 10 mL borosilicate glass tube.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., [13C6]-CGP52421 at 100 ng/mL) and vortex briefly.

  • Matrix Dilution: Add 100 µL of LC-MS grade water to the tube. Causality: Diluting the plasma weakens protein-drug binding interactions, increasing extraction efficiency.

  • Extraction: Add 2.0 mL of tert-butyl methyl ether (TBME).

  • Partitioning: Cap the tubes and vortex vigorously for 5 minutes. Causality: Mechanical agitation maximizes the surface area between the aqueous and organic phases, ensuring the lipophilic CGP52421 migrates entirely into the TBME.

  • Phase Separation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C.

  • Transfer & Evaporation: Carefully transfer the upper organic layer (TBME) to a clean 96-well collection plate or glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 Water:Acetonitrile containing 0.1% Formic Acid). Vortex for 2 minutes.

  • Injection: Inject 5 µL into the LC-MS/MS system.

  • Self-Validation Step (Method Development Only): While injecting an extracted blank plasma sample, continuously infuse a pure standard of CGP52421 post-column via a T-piece. Monitor the baseline signal. If a signal dip occurs at the exact retention time of CGP52421, residual matrix effects are present, and the chromatographic gradient must be adjusted to shift the analyte away from the suppression zone.

V. References

  • Title: Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug Source: Drug Metabolism and Disposition (ASPET) URL: [Link]

  • Title: Bioanalytical Method Development: Isomers Source: BioPharma Services URL: [Link]

  • Title: Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography‐tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia Source: Therapeutic Drug Monitoring (Ovid / LWW) URL: [Link]

Optimization

Technical Support Center: Midostaurin &amp; Metabolite Analysis

Topic: Minimizing Matrix Effects in LC-MS/MS Analysis of Midostaurin (PKC412) and its Metabolites (CGP62221, CGP52421) Introduction: The Analyst's Dilemma From: Dr. Aris Thorne, Senior Application Scientist To: Bioanalyt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Matrix Effects in LC-MS/MS Analysis of Midostaurin (PKC412) and its Metabolites (CGP62221, CGP52421)

Introduction: The Analyst's Dilemma

From: Dr. Aris Thorne, Senior Application Scientist To: Bioanalytical Team Leads & Method Developers

If you are quantifying Midostaurin and its active metabolites (CGP62221 and CGP52421) in plasma, you are likely battling a "silent" error source: Matrix Effects (ME) .

Midostaurin is a highly lipophilic, multi-targeted kinase inhibitor that binds extensively (>99%) to alpha-1-acid glycoprotein (AAG). This creates a dual challenge:

  • Extraction Difficulty: You need aggressive solvents to break the protein binding.

  • Ion Suppression: Those same solvents often co-extract phospholipids (PPLs) that co-elute with your analytes, suppressing the electrospray ionization (ESI) signal.

This guide moves beyond standard "textbook" advice. We will implement a self-validating system to detect, visualize, and eliminate these effects, ensuring your data meets FDA/EMA bioanalytical guidelines.

Module 1: Diagnostic Workflow (The "Is it Real?" Test)

Before changing your extraction method, you must distinguish between low recovery (sample prep issue) and matrix effects (ionization issue).

Protocol: Post-Column Infusion (PCI)

The Gold Standard for Visualizing Matrix Effects

Concept: Instead of injecting the analyte, you infuse it continuously into the MS source while injecting a blank matrix extract via the LC column.[1][2] Any dip in the baseline signal indicates where matrix suppressors elute.

Step-by-Step Setup:

  • Infusion Solution: Prepare a solution of Midostaurin + Metabolites at ~100 ng/mL in mobile phase (50:50 ACN:H2O).

  • Hardware Config: Use a T-connector.

    • Line A: LC flow (from column, injecting extracted blank plasma).

    • Line B: Infusion pump (5–10 µL/min of analyte solution).

    • Output: To MS Source.

  • Execution:

    • Start the infusion to achieve a stable baseline intensity (e.g., 1.0e5 cps).

    • Inject the Extracted Blank Matrix (processed exactly like your samples).

    • Monitor the MRM transitions for Midostaurin (m/z 571.2 → 348.1).

Interpretation:

  • Flat Baseline: No matrix effect.

  • Negative Peak (Dip): Ion suppression. If this dip aligns with your analyte's retention time, your method is compromised.

  • Positive Peak: Ion enhancement (rare for this drug, but possible).

Visual Logic: Troubleshooting Matrix Effects

Matrix_Troubleshooting Figure 1: Decision Logic for Distinguishing Matrix Effects from Recovery Issues Start Issue: Low Sensitivity / Poor Precision PCI_Test Run Post-Column Infusion (PCI) with Blank Matrix Extract Start->PCI_Test Result_Dip Observation: Baseline Dip at Analyte Retention Time? PCI_Test->Result_Dip Yes_Dip Diagnosis: Ion Suppression (Matrix Effect) Phospholipids are co-eluting. Result_Dip->Yes_Dip Yes No_Dip Diagnosis: Extraction Issue Analyte is not being recovered. Result_Dip->No_Dip No Action_Suppress Solution Path A: 1. Switch to LLE (remove lipids) 2. Change Column Selectivity (Phenyl-Hexyl) Yes_Dip->Action_Suppress Action_Recovery Solution Path B: 1. Optimise Lysis (add acid to break AAG binding) 2. Increase solvent strength No_Dip->Action_Recovery

Module 2: Sample Preparation (The Root Cause Fix)

The Trap: Many labs use Protein Precipitation (PPT) with Acetonitrile because it is fast. The Reality: PPT removes proteins but leaves >70% of phospholipids in the supernatant. These lipids accumulate on your column and cause "drifting" suppression over a run.

Recommended Method: Liquid-Liquid Extraction (LLE)

Why: Midostaurin and its metabolites are lipophilic. LLE using Methyl tert-butyl ether (MTBE) or Ethyl Acetate provides a cleaner extract than PPT by leaving phospholipids in the aqueous phase.

Optimized LLE Protocol for Midostaurin
StepActionScientific Rationale
1. Aliquot 50 µL Plasma + 10 µL Internal Standard (Midostaurin-d5).Use SIL-IS to compensate for any remaining matrix effects.
2. Disruption Add 200 µL 0.1% Formic Acid in Water . Vortex 1 min.Critical: Acidifies plasma to disrupt Midostaurin-AAG protein binding before extraction.
3. Extraction Add 600 µL MTBE (Methyl tert-butyl ether) .MTBE is highly selective for the non-polar analyte but excludes polar phospholipids.
4. Agitation Shake/Vortex vigorously for 10 mins.Ensures phase transfer equilibrium.
5. Separation Centrifuge at 4,000g for 10 mins at 4°C."Hard" spin packs the protein/lipid interface tight.
6. Transfer Flash freeze (dry ice/methanol bath) or carefully pipette top organic layer.Avoid touching the aqueous interface where lipids reside.
7. Reconstitution Evaporate to dryness (N2, 40°C). Reconstitute in 100 µL Mobile Phase.Match the initial mobile phase conditions to prevent peak fronting.

Module 3: Chromatographic & MS Solutions

If you cannot use LLE (e.g., due to automation constraints), you must solve the problem on the column.

Internal Standard Selection (Non-Negotiable)

You must use a Stable Isotope Labeled (SIL) Internal Standard.

  • Recommended: Midostaurin-d5 or 13C-labeled Midostaurin.

  • Why: Analogues (chemically similar compounds) do not co-elute exactly with the analyte. If the matrix suppression happens at 2.5 min, but your analogue elutes at 2.8 min, the analogue will not "correct" the signal loss. SIL-IS elutes at the exact same time, experiencing the exact same suppression.

Column Selectivity

Standard C18 columns often co-elute Midostaurin with Glycerophosphocholines (m/z 184 transition).

  • Alternative: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.

  • Benefit: These phases use pi-pi interactions to separate the aromatic Midostaurin structure from the aliphatic phospholipids, shifting the lipids to a later retention time (wash step).

Quantitative Validation: The Matrix Factor (MF)

Per FDA 2018 Guidelines, you must calculate the MF.

Formula:



Acceptance Criteria:

  • IS-Normalized MF:

    
     should be close to 1.0.
    
  • CV%: The CV of the IS-Normalized MF calculated from 6 different lots of plasma (including lipemic/hemolyzed) must be < 15% .

Frequently Asked Questions (FAQs)

Q1: My calibration curve is non-linear at the lower end (LLOQ). Is this matrix effect?

  • Answer: Likely, yes. Endogenous interferences often mask low signals.

  • Fix: Check the "Signal-to-Noise" at the LLOQ. If the background is high, improve the wash step of your extraction (e.g., if using SPE, increase the % organic in the wash). Also, ensure your transition (m/z 571.2 → 348.1) is unique; the 348.1 fragment is common. Consider a secondary transition for confirmation.

Q2: I see "ghost peaks" of Midostaurin in blank samples after a high concentration sample.

  • Answer: This is Carryover, not Matrix Effect, but it complicates analysis. Midostaurin is "sticky."

  • Fix: Use a needle wash with high organic strength (e.g., 50:25:25 ACN:MeOH:Isopropanol + 0.1% Formic Acid). Do not use 100% water in needle washes.

Q3: Can I use Protein Precipitation (PPT) with a "Phospholipid Removal Plate"?

  • Answer: Yes, this is a valid "middle ground." Plates like Ostro (Waters) or Phree (Phenomenex) filter out >99% of phospholipids during the PPT process. This is cleaner than standard PPT and faster than LLE.

Q4: Why is CGP52421 harder to analyze than the parent drug?

  • Answer: CGP52421 has an extremely long half-life (30+ days) and accumulates to higher concentrations than the parent drug. This requires a wider dynamic range for your calibration curve. Ensure your IS concentration is high enough to track the metabolite at these higher levels without saturation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Novartis Pharmaceuticals. (2017). Rydapt (Midostaurin) Prescribing Information. [Link]

  • Gu, H., et al. (2018). Assessment of matrix effects in LC-MS/MS bioanalysis. Bioanalysis, 10(16). [Link]

Sources

Troubleshooting

Technical Support Center: Bioanalysis of 3-Hydroxy Midostaurin in Plasma

Welcome to the technical support center for the bioanalysis of 3-hydroxy midostaurin (CGP52421), a major and pharmacologically active metabolite of midostaurin. This resource is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of 3-hydroxy midostaurin (CGP52421), a major and pharmacologically active metabolite of midostaurin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate quantification of 3-hydroxy midostaurin in plasma samples. Given its significantly long half-life, understanding the pre-analytical factors that can impact its stability is crucial for robust and reproducible results.[1]

This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of plasma samples containing 3-hydroxy midostaurin.

Issue 1: High Variability in Quality Control (QC) Samples for Room Temperature Stability Assessment

Possible Cause: Inconsistent handling of samples, degradation of the analyte, or issues with the analytical method.

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure that all QC samples are treated identically. This includes the duration of time they are left at room temperature and the number of freeze-thaw cycles they undergo.[2][3]

  • Evaluate Anticoagulant Choice: The type of anticoagulant used (e.g., EDTA, heparin) can influence analyte stability. For metabolomics studies, the choice of anticoagulant should be consistent across all samples to minimize variability.[4]

  • Assess Matrix Effects: The biological matrix itself can impact the analytical process. It is important to evaluate and minimize any matrix effects during method development.[5]

  • Review Analytical Method Parameters: Ensure that the analytical method is fully validated for selectivity, accuracy, and precision.[5][6]

Issue 2: Analyte Concentration Decreases in Samples Left on the Autosampler

Possible Cause: Instability of the analyte in the processed sample (e.g., in the autosampler vial).

Troubleshooting Steps:

  • Perform Post-Preparative Stability Testing: This involves leaving extracted samples in the autosampler for a defined period (e.g., 24 hours) and then re-analyzing them to check for degradation.

  • Control Autosampler Temperature: If the analyte is found to be unstable at room temperature in the processed sample, use a cooled autosampler (e.g., 4°C) to minimize degradation during the analytical run.

  • Optimize Sample Solvent: The composition of the solvent in which the extracted sample is dissolved can affect stability. Experiment with different solvents or pH adjustments to improve stability.

Frequently Asked Questions (FAQs)

Q1: What are the general guidelines for assessing the stability of 3-hydroxy midostaurin in plasma at room temperature?

A1: According to regulatory guidelines from agencies like the FDA and EMA, the stability of an analyte in a biological matrix must be thoroughly evaluated during bioanalytical method validation.[7][8] For room temperature stability (often referred to as bench-top stability), this involves analyzing QC samples that have been kept at room temperature for a specific duration that mimics the expected handling time of study samples. The mean concentration of these stability QC samples should typically be within ±15% of the nominal concentration.[1]

Q2: How long can I expect 3-hydroxy midostaurin to be stable in plasma at room temperature?

A2: While specific public data on the room temperature stability of 3-hydroxy midostaurin is limited, the parent drug, midostaurin, has been shown to be sufficiently stable under relevant analytical conditions.[3] However, it is crucial to experimentally determine the stability of 3-hydroxy midostaurin in your specific laboratory conditions as part of your method validation. A recent study on midostaurin evaluated its bench stability in plasma at room temperature for up to one week.

Q3: What pre-analytical factors should I be most concerned about?

A3: Several pre-analytical factors can affect the stability of metabolites in plasma.[2][3] For 3-hydroxy midostaurin, you should pay close attention to:

  • Time Delays: The time between blood collection and centrifugation to separate the plasma should be minimized.

  • Temperature: Samples should be kept cool (e.g., on ice) as soon as they are collected and processed as quickly as possible.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to degradation of analytes. The number of freeze-thaw cycles should be kept to a minimum and be validated during your stability studies.[2][3]

Q4: What type of collection tube and anticoagulant should I use?

A4: The choice of collection tube and anticoagulant should be made during method development and kept consistent throughout the study.[4] Commonly used anticoagulants include EDTA and heparin. It is important to validate your analytical method with the chosen anticoagulant to ensure it does not interfere with the assay or affect the stability of 3-hydroxy midostaurin.

Experimental Protocols

Protocol: Assessment of Short-Term Room Temperature Stability of 3-Hydroxy Midostaurin in Plasma

Objective: To determine the stability of 3-hydroxy midostaurin in plasma when stored at room temperature for a defined period.

Materials:

  • Blank human plasma (with the selected anticoagulant)

  • 3-hydroxy midostaurin analytical standard

  • Validated bioanalytical method (e.g., LC-MS/MS) for 3-hydroxy midostaurin

Procedure:

  • Prepare QC Samples: Spike blank plasma with known concentrations of 3-hydroxy midostaurin to prepare low and high QC samples (at least 3 replicates of each).

  • Initial Analysis (T=0): Analyze one set of the freshly prepared QC samples to establish the baseline concentration.

  • Room Temperature Storage: Store the remaining QC samples at room temperature (e.g., 20-25°C) for the desired time points (e.g., 4, 8, 12, and 24 hours).

  • Analysis at Time Points: At each specified time point, retrieve a set of QC samples and analyze them using the validated method.

  • Data Analysis: Calculate the mean concentration and accuracy (% deviation from nominal concentration) for the QC samples at each time point. The analyte is considered stable if the mean accuracy is within ±15% of the nominal concentration.

Time at Room Temp (hours)Low QC (Mean Conc. ± SD)High QC (Mean Conc. ± SD)Low QC Accuracy (%)High QC Accuracy (%)
0Insert DataInsert DataInsert DataInsert Data
4Insert DataInsert DataInsert DataInsert Data
8Insert DataInsert DataInsert DataInsert Data
12Insert DataInsert DataInsert DataInsert Data
24Insert DataInsert DataInsert DataInsert Data

Table 1: Example Data Table for Room Temperature Stability Assessment. Researchers should populate this with their experimental data.

Visualizations

Figure 1: Recommended workflow for plasma sample handling to ensure the stability of 3-hydroxy midostaurin.

Stability_Workflow cluster_prep Preparation cluster_timepoints Stability Assessment cluster_data Data Evaluation Prep_QC Prepare Low and High QC samples in blank plasma T0 Analyze T=0 samples immediately Prep_QC->T0 RT_Storage Store remaining QCs at Room Temperature Prep_QC->RT_Storage T_End Analyze samples at pre-defined time points (e.g., 4, 8, 24h) RT_Storage->T_End Calculate Calculate mean concentration and accuracy for each time point T_End->Calculate Compare Compare to acceptance criteria (e.g., ±15% of nominal) Calculate->Compare

Figure 2: Workflow for conducting a room temperature stability study for 3-hydroxy midostaurin in plasma.

References

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Japanese Ministry of Health, Labour and Welfare. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Ardena. [Link]

  • He, H., et al. (2017). Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug. Drug Metabolism and Disposition.
  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Cuhadar, S., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites.
  • Barbaro, A., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Semantic Scholar.
  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION: RYDAPT. Novartis. [Link]

  • Quartey, P., et al. (2018). Stability of Selected Biochemical Analytes in Plasma Samples Stor. Longdom Publishing.
  • Al-Kali, A., et al. (2019).
  • An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing In Vitro Cell Permeability of 3-Hydroxy Midostaurin (CGP62221)

Overview & Physicochemical Context 3-hydroxy midostaurin (CGP62221) is a major, pharmacologically active metabolite of the multikinase inhibitor midostaurin, generated primarily via CYP3A4-mediated O-demethylation[1],[2]...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Physicochemical Context

3-hydroxy midostaurin (CGP62221) is a major, pharmacologically active metabolite of the multikinase inhibitor midostaurin, generated primarily via CYP3A4-mediated O-demethylation[1],[2]. As a staurosporine-derivative[3], CGP62221 retains equipotent activity against mutant FLT3 and KIT kinases compared to its parent compound, making it a critical molecule of interest in acute myeloid leukemia (AML) and systemic mastocytosis research[4].

However, handling CGP62221 in cellular assays presents significant challenges. It behaves as a Biopharmaceutics Classification System (BCS) Class II-like compound, characterized by high intrinsic permeability but exceptionally low aqueous solubility[5]. Furthermore, its extreme lipophilicity drives extensive non-specific binding, complicating the interpretation of in vitro permeability and potency data[6].

Table 1: Comparative Pharmacokinetic & Physicochemical Profile
PropertyMidostaurin (Parent)CGP62221 (Active Metabolite)CGP52421 (Active Metabolite)
Primary Metabolism CYP3A4 SubstrateCYP3A4 Product (O-demethylation)CYP3A4 Product (Hydroxylation)
Terminal Half-Life ~20.5 hours~32.3 hours~482 hours
Protein Binding (In Vitro) >99.8% (primarily AAG)>99.8%>99.8%
Target Kinases FLT3, KIT, PDGFR, PKCFLT3, KIT, SYKFLT3, KIT (weaker potency)
Relative FLT3 Potency 1x (Baseline)~1x (Equipotent)0.1x - 0.5x (Reduced)

Data synthesized from FDA and EMA pharmacological reviews[6],[4],[7].

Troubleshooting & FAQ

Section 1: Mitigating Protein Binding Interference

Q: Why does the apparent potency of CGP62221 drop significantly when transitioning from biochemical assays to cell-based assays containing fetal bovine serum (FBS)?

A: This is a classic artifact of high plasma protein binding. CGP62221 is >99.8% bound to plasma proteins, specifically alpha-1-acid glycoprotein (AAG) and albumin[6]. In a biochemical assay (which is largely protein-free), the entire drug concentration is available to bind the ATP-binding pocket of the target kinase[3]. However, in cell culture media containing 10-20% FBS, the highly lipophilic CGP62221 partitions into the hydrophobic pockets of serum proteins.

The Causality: These serum proteins create a thermodynamic sink. The binding affinity of the drug to AAG outcompetes its partitioning into the cellular lipid bilayer, drastically reducing the unbound free fraction (


) available to cross the cell membrane. Ex vivo studies have shown that physiological protein levels can shift the biological activity of midostaurin compounds by more than two orders of magnitude[7].

Self-Validating Protocol: Equilibrium Dialysis for Free Fraction (


) Determination 
Objective: Quantify the actual bioavailable concentration of CGP62221 in your specific assay media to ensure accurate dosing.
  • Preparation: Dissolve CGP62221 in 100% DMSO to create a 10 mM stock. Spike this into your target culture media (e.g., RPMI + 10% FBS) to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤0.1% to prevent solvent-induced protein denaturation.

  • Dialysis Setup: Load 200 µL of the spiked media into the donor chamber of a Rapid Equilibrium Dialysis (RED) device (8K MWCO). Load 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker (250 rpm) to allow the unbound drug to reach thermodynamic equilibrium across the membrane.

  • Extraction & Mass Balance Validation: Remove 50 µL from both chambers. Matrix-match the samples (add 50 µL blank media to the PBS sample, and 50 µL PBS to the media sample). Precipitate proteins using 300 µL of ice-cold acetonitrile containing an internal standard. Validation step: Ensure the total mass recovered from both chambers equals the initial spiked mass to rule out non-specific binding to the dialysis plastic.

  • Quantification: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Calculation:

    
    .
    
Section 2: Overcoming Efflux Transporter Resistance

Q: I am measuring intracellular accumulation of CGP62221, but the levels plateau well below the extracellular concentration. Is it subject to active efflux?

A: Yes. While midostaurin and its metabolites are known to inhibit certain transporters (like P-gp, BCRP, and OATP1A1) at high concentrations, they are also substrates for these same ATP-binding cassette (ABC) transporters at lower, pharmacologically relevant concentrations[6].

The Causality: As CGP62221 permeates the apical membrane, efflux pumps recognize its hydrophobic motifs and actively extrude it back into the extracellular space. This futile cycling limits the intracellular steady-state concentration, blunting its inhibitory effect on intracellular targets like mutant FLT3 and downstream STAT5 signaling[4],[3].

SignalingPathway CGP CGP62221 (3-hydroxy midostaurin) FLT3 Mutant FLT3 / KIT (Cell Membrane) CGP->FLT3 Inhibits ATP Binding STAT5 STAT5 Activation FLT3->STAT5 MAPK MAPK / ERK Pathway FLT3->MAPK Prolif Leukemic Cell Proliferation STAT5->Prolif MAPK->Prolif

Mechanism of action: CGP62221 inhibits FLT3/KIT signaling pathways, preventing cell proliferation.

Self-Validating Protocol: Caco-2 Permeability Assay with Efflux Inhibition Objective: Determine the apparent permeability (


) of CGP62221 and isolate the contribution of active efflux.
  • Cell Culture: Seed Caco-2 cells on Transwell polycarbonate inserts (0.4 µm pore size). Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².

  • Monolayer Validation: Prior to the assay, confirm monolayer integrity using 100 µM Lucifer Yellow. The

    
     of Lucifer Yellow must be 
    
    
    
    cm/s. If higher, discard the well as the tight junctions are compromised.
  • Inhibitor Pre-incubation: Wash cells with transport buffer (HBSS + 10 mM HEPES, pH 7.4). Pre-incubate the apical and basolateral chambers with 2 µM elacridar (a dual P-gp/BCRP inhibitor) for 30 minutes at 37°C. Run a parallel control plate without the inhibitor.

  • Dosing: Add 1 µM CGP62221 to the apical chamber (A→B transport) or basolateral chamber (B→A transport).

  • Sampling: Extract 50 µL from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer each time.

  • Analysis: Calculate

    
    , where 
    
    
    
    is the steady-state flux,
    
    
    is the initial donor concentration, and
    
    
    is the surface area. An Efflux Ratio (
    
    
    ) > 2.0 in the control plate that collapses to ~1.0 in the elacridar plate confirms active efflux.

PermeabilityWorkflow A Prepare CGP62221 in 100% DMSO B Dilute in Assay Buffer (Max 0.5% DMSO) A->B C Assess Solubility (Nephelometry) B->C D Caco-2 Cell Monolayer (Apical to Basolateral) C->D F LC-MS/MS Quantification of Intracellular Fraction D->F E Add Efflux Inhibitors (e.g., Elacridar) E->D Block P-gp/BCRP

Workflow for optimizing CGP62221 in vitro permeability using Caco-2 monolayers and efflux blockers.

Section 3: Solvent Tolerance and Aqueous Precipitation

Q: CGP62221 precipitates when I add it directly to my culture media, but increasing the DMSO concentration causes solvent toxicity in my cells. How can I optimize its solubility?

A: CGP62221 exhibits high permeability but very low aqueous solubility[5].

The Causality: When a highly concentrated DMSO stock is introduced rapidly into an aqueous buffer, the sudden change in the dielectric constant forces the hydrophobic regions of the molecule to collapse and aggregate. This leads to micro-precipitation, which reduces the actual dissolved concentration of the drug, leading to artificially low permeability readouts and erratic dose-response curves.

Self-Validating Protocol: Step-Wise Solvent Dilution & Nephelometry

  • Intermediate Dilution: Do not dilute directly from a 10 mM DMSO stock into aqueous media. Instead, create an intermediate stock (e.g., 100 µM) in a solvent mixture of 50% DMSO / 50% PEG-400.

  • Vortexing: Add the intermediate stock dropwise to the pre-warmed (37°C) culture media while vortexing vigorously. This prevents localized areas of high drug concentration where nucleation begins.

  • Solubility Verification: Before adding the media to your cells, transfer 200 µL to a clear-bottom 96-well plate and measure the absorbance at 620 nm (nephelometry). An increase in optical density compared to a vehicle control indicates micro-precipitation. If precipitation occurs, lower the final target concentration.

  • Final Check: Ensure the final DMSO concentration does not exceed 0.5% (v/v). Higher concentrations can artificially increase membrane fluidity and apparent permeability, confounding your results.

References

1.[1] Attachment: Product Information: Midostaurin - Therapeutic Goods Administration (TGA). tga.gov.au. 1 2.[8] Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC. nih.gov. 8 3.[6] 207997Orig1s000 207997Orig2s000 - accessdata.fda.gov. fda.gov. 6 4.[4] Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists - Journal of Hematology Oncology Pharmacy. jhoponline.com. 4 5.[7] Rydapt - Assessment report - European Medicines Agency (EMA). europa.eu. 7 6.[3] The Protein Kinase Inhibitor Midostaurin Improves Functional Neurological Recovery and Attenuates Inflammatory Changes Following Traumatic Cervical Spinal Cord Injury - PMC. nih.gov. 3 7.[2] Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC. nih.gov. 2 8.[5] Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism and Excretion Studies of a BDDCS II Drug - ResearchGate. researchgate.net. 5

Sources

Troubleshooting

Midostaurin PK Variability Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for Midostaurin Pharmacokinetics (PK). Midostaurin (PKC412) is a multi-targeted kinase inhibitor whose clinical and experimental utility is frequently complicated by extreme pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Midostaurin Pharmacokinetics (PK). Midostaurin (PKC412) is a multi-targeted kinase inhibitor whose clinical and experimental utility is frequently complicated by extreme pharmacokinetic variability. This guide addresses the root causes of this variability—ranging from bioanalytical matrix effects to complex CYP3A4 auto-induction and alpha-1-acid glycoprotein (AAG) binding dynamics—providing actionable, self-validating protocols for researchers and drug development professionals.

Section 1: Pharmacokinetic Variability & Auto-Induction

Q: During a 28-day dosing cycle, midostaurin trough levels drop significantly after the first week despite strict dosing compliance. What causes this time-dependent decrease?

A: This phenomenon is driven by time-dependent auto-induction mediated by one of midostaurin's primary active metabolites, CGP52421[1]. Midostaurin is extensively metabolized by the hepatic enzyme CYP3A4 into two major active metabolites: CGP62221 (O-demethylated) and CGP52421 (hydroxylated)[2].

While the parent drug has a terminal half-life of ~21 hours, CGP52421 has an exceptionally long half-life of ~482 hours[3][4]. Because of this slow clearance, CGP52421 massively accumulates in plasma over the first few weeks of therapy[4]. As it accumulates, CGP52421 acts as an agonist for the pregnane X receptor (PXR)[2], which subsequently upregulates the expression of CYP3A4[1]. This auto-induction increases the systemic clearance of the parent midostaurin by 2.1- to 2.5-fold, leading to the observed drop in trough concentrations[1].

G MIDO Midostaurin (Parent) t1/2 ~21h CYP3A4 CYP3A4 Enzyme MIDO->CYP3A4 Metabolized by CGP62 CGP62221 (Active) t1/2 ~32h CYP3A4->CGP62 O-demethylation CGP52 CGP52421 (Active) t1/2 ~482h CYP3A4->CGP52 Hydroxylation AUTO Auto-Induction (Pregnane X Receptor) CGP52->AUTO Accumulates & Activates AUTO->CYP3A4 Upregulates Clearance

Midostaurin CYP3A4 metabolism and CGP52421-mediated auto-induction pathway.

Section 2: Drug-Drug Interactions (CYP3A4 Modulators)

Q: How do concomitant supportive care medications (e.g., azole antifungals) alter the parent-to-metabolite ratio in clinical PK studies?

A: Because CYP3A4 is the primary metabolic bottleneck for midostaurin, co-administration with strong CYP3A4 modulators profoundly alters its PK profile[2][5]. When a strong CYP3A4 inhibitor like ketoconazole is administered, the formation of metabolites is blocked. This causes the midostaurin Area Under the Curve (AUC) to increase by over 10-fold, while the maximum concentration (


) of its metabolites paradoxically decreases by roughly twofold[2][3]. Conversely, strong CYP3A4 inducers like rifampicin accelerate metabolism so aggressively that midostaurin exposure decreases by >94%, risking sub-therapeutic target engagement[6][7].

Section 3: Protein Binding & Free Fraction Dynamics

Q: Total plasma concentrations of midostaurin appear high in my LC-MS/MS data, yet the in vivo biological response is suboptimal. What drives this discordance?

A: Midostaurin and its active metabolites are >99.8% bound to plasma proteins, predominantly to alpha-1-acid glycoprotein (AAG) [3][8]. AAG is an acute-phase reactant, meaning its systemic levels fluctuate wildly in response to inflammation, infection, and cancer burden (such as in Acute Myeloid Leukemia)[8][9].

Pharmacological efficacy is driven exclusively by the unbound (free) fraction of the drug. Because the free fraction is naturally <0.2%, even a minor spike in AAG levels will sequester the remaining free drug[10]. Therefore, total plasma concentration is a poor surrogate for efficacy; researchers must account for AAG fluctuations when interpreting PK/PD relationships[8].

G TOTAL Total Plasma Midostaurin BOUND Bound Fraction (>99.8% Inactive) TOTAL->BOUND Binds to FREE Free Fraction (<0.2% Active) TOTAL->FREE Unbound AAG Alpha-1-Acid Glycoprotein (Acute Phase Reactant) AAG->BOUND Fluctuates BOUND->FREE Equilibrium TARGET FLT3 / KIT Receptors FREE->TARGET Target Engagement

Equilibrium dynamics of midostaurin binding to alpha-1-acid glycoprotein.

Section 4: Bioanalytical Troubleshooting (LC-MS/MS)

Q: Why am I experiencing poor recovery and high inter-assay variability for CGP52421 during LC-MS/MS quantification?

A: Midostaurin and its metabolites are highly lipophilic and exhibit extreme affinity for AAG[3]. Poor recovery usually stems from incomplete disruption of the AAG-drug complex during sample preparation. If you use weak organic solvents, the drug remains bound to precipitated proteins and is discarded during centrifugation. To fix this, you must use a strong organic solvent like methanol at a 1:4 (v/v) ratio to fully denature AAG[11]. Furthermore, a self-validating system requires the use of a stable isotope-labeled internal standard (e.g., Midostaurin-d5) to mathematically normalize extraction losses and matrix suppression[5][11].

Step-by-Step Methodology: Stable Isotope Dilution LC-MS/MS Workflow

This protocol is designed to overcome AAG-mediated matrix effects and ensure quantitative self-validation.

  • Sample Aliquoting : Transfer 50 µL of K2EDTA human plasma to a low-binding polypropylene microcentrifuge tube.

  • Internal Standard Addition (Self-Validation Step) : Add 20 µL of Midostaurin-d5 working solution. Causality: Adding the deuterated standard before extraction ensures that any subsequent volumetric losses or ion suppression effects impact the analyte and standard equally, maintaining a constant ratio[11].

  • Protein Precipitation : Add 200 µL of ice-cold Methanol (1:4 v/v ratio). Causality: Methanol is superior to acetonitrile for this specific assay because it more effectively denatures AAG, releasing the tightly bound midostaurin and metabolites into the supernatant[11].

  • Agitation & Centrifugation : Vortex vigorously for 2 minutes. Centrifuge at 14,000g for 10 minutes at 4°C to pellet the denatured AAG and other plasma proteins[11].

  • Transfer : Carefully transfer 100 µL of the clarified supernatant to an LC autosampler vial.

  • Chromatographic Separation : Inject 5 µL onto a C18 analytical column (e.g., 3.5 µm particle size). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B)[11].

  • Mass Spectrometry Detection : Quantify using a triple quadrupole mass spectrometer in positive heated electrospray ionization (HESI) mode using Selected Reaction Monitoring (SRM)[11].

G S1 Plasma Sample S2 Add IS (Mido-d5) S1->S2 S3 Protein Precip. (Methanol) S2->S3 S4 Centrifuge (14,000g) S3->S4 S5 LC Separation (C18 Column) S4->S5 S6 MS/MS (Pos HESI) S5->S6

Step-by-step LC-MS/MS bioanalytical extraction and quantification workflow.

Quantitative Data Summaries

Table 1: Fundamental Pharmacokinetic Parameters
CompoundPrimary RoleTerminal Half-Life (

)
Protein BindingPrimary Metabolic Pathway
Midostaurin (PKC412) Parent Drug~21 hours>99.8% (AAG)CYP3A4 Substrate
CGP62221 Active Metabolite (O-demethylated)~32 hours>99.8% (AAG)CYP3A4 Substrate / Inhibitor
CGP52421 Active Metabolite (Hydroxylated)~482 hours>99.8% (AAG)CYP3A4 Inducer (Auto-induction)
Table 2: Impact of CYP3A4 Modulators on Midostaurin Exposure
Modulator TypeExample AgentImpact on Midostaurin AUCImpact on Metabolite

Clinical Consequence
Strong CYP3A4 Inhibitor Ketoconazole+10.4-fold increase~2-fold decreaseHigh toxicity risk; requires dose reduction
Strong CYP3A4 Inducer Rifampicin>94% decreaseSignificant decreaseSub-therapeutic levels; contraindicated

References

1.[2] Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC. nih.gov. 2 2.[6] Simultaneous Physiologically Based Pharmacokinetic (PBPK) Modeling of Parent and Active Metabolites to Investigate Complex CYP3A4 Drug-Drug Interaction Potential: A Case Example of Midostaurin. scilit.com. 6 3.[11] Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed. nih.gov. 11 4.[3] RYDAPT (midostaurin) capsules, for oral use. fda.gov.3 5.[7] Midostaurin: uses, dosing, warnings, adverse events, interactions. oncologynewscentral.com. 7 6.[1] A mechanism-based population pharmacokinetic model for characterizing time-dependent pharmacokinetics of midostaurin and its metabolites in human subjects - PubMed. nih.gov. 1 7.[5] Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed. nih.gov. 5 8.[4] Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists. jhoponline.com. 4 9.[9] Bench to Bedside Targeting of FLT3 in Acute Leukemia - PMC. nih.gov. 9 10.[10] Noncovalent Wild-type–Sparing Inhibitors of EGFR T790M. aacrjournals.org. 10 11.[8] Incorporating FLT3 inhibitors into acute myeloid leukemia treatment regimens - PMC. nih.gov. 8

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Midostaurin vs. 3-Hydroxy Midostaurin (CGP52421)

[1][2] Executive Summary: The Potency-Exposure Paradox In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), Midostaurin (PKC412) represents a classic case where clinical efficacy cannot be predicted by...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Potency-Exposure Paradox

In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), Midostaurin (PKC412) represents a classic case where clinical efficacy cannot be predicted by parental drug potency alone.

While Midostaurin is the administered prodrug with high intrinsic potency against FLT3-ITD, its major metabolite, 3-hydroxy midostaurin (CGP52421) , acts as the sustained effector. Although CGP52421 is biochemically less potent than the parent compound, its extreme half-life (~480 hours vs. ~20 hours) leads to plasma accumulation up to 10-fold higher than Midostaurin.

This guide analyzes the critical trade-off between Intrinsic Potency (IC50) and Therapeutic Exposure (AUC) , providing protocols to validate these parameters in a research setting.

Chemical & Metabolic Context

Midostaurin is a derivative of staurosporine. Upon oral administration, it undergoes extensive hepatic metabolism via CYP3A4 .[1][2]

  • Midostaurin: The parent compound.[3][4][5]

  • CGP52421 (3-hydroxy midostaurin): The major circulating metabolite, formed via hydroxylation.[1]

  • CGP62221 (O-demethyl midostaurin): A secondary active metabolite (not the focus of this comparison, but pharmacokinetically similar to the parent).

Metabolic Pathway Visualization

The following diagram illustrates the conversion and the dramatic divergence in elimination kinetics.

Metabolism Mido Midostaurin (Parent Drug) CYP CYP3A4 (Hepatic) Mido->CYP Metabolism PK_Mido T1/2: ~21 Hours Rapid Clearance Mido->PK_Mido CGP52 CGP52421 (3-OH Metabolite) Active & Accumulating CYP->CGP52 Hydroxylation (Major Pathway) CGP62 CGP62221 (O-demethyl) CYP->CGP62 O-Demethylation PK_CGP T1/2: ~480 Hours Sustained Exposure CGP52->PK_CGP

Figure 1: Metabolic conversion of Midostaurin.[1][4] Note the massive half-life extension in CGP52421.[1]

Potency Comparison: Biochemical & Cellular Data[7][8]

Researchers must distinguish between enzymatic inhibition (cell-free) and cellular proliferation (viability).

Table 1: Comparative Inhibitory Profiles[6]
FeatureMidostaurin (Parent) CGP52421 (Metabolite) Interpretation
FLT3-ITD (Biochem IC50) ~10 – 30 nM~30 – 100 nMMetabolite is ~2-3x less potent enzymatically.
FLT3-WT (Biochem IC50) ~50 – 80 nM~100 – 200 nMBoth show selectivity for Mutant vs. WT.
Cellular IC50 (Ba/F3-ITD) ~10 – 20 nM~50 – 100 nMReduced cellular potency of metabolite due to protein binding.
Protein Binding (Human) >99%>99.8%Metabolite binds avidly to Alpha-1 Acid Glycoprotein (AAG).
Selectivity Profile Broad (PKC, KIT, VEGFR)Retained Broad ProfileMetabolite retains multi-kinase inhibition (KIT, PKC).

Key Insight: In isolation, CGP52421 appears inferior. However, because steady-state plasma concentrations of CGP52421 are 7-10 fold higher than Midostaurin, the free fraction of the metabolite is sufficient to maintain target inhibition (pFLT3 suppression) continuously between doses.

Experimental Protocols

To validate these differences, we utilize an isogenic Ba/F3 model.[6] This system relies on IL-3 for survival unless transformed by an oncogenic kinase (FLT3-ITD), making it the gold standard for specificity testing.

Protocol A: Cellular Potency (Ba/F3 Isogenic Assay)

Objective: Determine the IC50 shift between Parent and Metabolite.

Reagents:

  • Ba/F3 parental cells (IL-3 dependent).

  • Ba/F3-FLT3-ITD transduced cells (IL-3 independent).

  • Compounds: Midostaurin & CGP52421 (dissolved in DMSO, stock 10 mM).

  • Assay Medium: RPMI-1640 + 10% FBS (Note: FBS contains proteins that affect free drug levels; serum-reduced conditions may increase apparent potency).

Workflow Visualization:

Protocol Step1 Step 1: Cell Seeding 5,000 cells/well (96-well) Vol: 90 µL Step2 Step 2: Compound Addition Serial Dilution (1000 nM -> 0.1 nM) 10x stocks added (10 µL) Step1->Step2 Step3 Step 3: Incubation 72 Hours @ 37°C, 5% CO2 Step2->Step3 Control Control Arm: Ba/F3 Parent + IL-3 (Assess off-target toxicity) Step2->Control Parallel Step4 Step 4: Viability Readout ATP-based Luminescence (e.g., CellTiter-Glo) Step3->Step4

Figure 2: Cellular viability workflow. Parallel testing of parental Ba/F3 ensures toxicity is mechanism-based.

Step-by-Step Procedure:

  • Preparation: Thaw compounds and prepare 1000x stocks in DMSO. Dilute to 10x working concentrations in media.

  • Seeding: Seed Ba/F3-FLT3-ITD cells at 5,000 cells/well in white-walled 96-well plates.

  • Treatment: Add 10 µL of 10x compound dilutions. Final DMSO concentration must be <0.1% to avoid solvent toxicity.

    • Critical Control: Include a "No Drug" (DMSO only) and a "Staurosporine" (kill control) well.

  • Incubation: Incubate for 72 hours.

  • Readout: Add 100 µL CellTiter-Glo. Shake for 2 mins. Incubate 10 mins (dark). Read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic equation (Sigmoidal dose-response).

Protocol B: Western Blot (Target Modulation)

Objective: Confirm inhibition of FLT3 autophosphorylation (Tyr591).

  • Treat 5x10^6 MV4-11 (FLT3-ITD+) cells with Midostaurin or CGP52421 (100 nM) for 2 hours.

  • Lysis: Use RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF). Crucial: Phosphatases remain active in standard lysis buffer; inhibitors are mandatory.

  • Blotting:

    • Primary Ab: p-FLT3 (Tyr591) and Total FLT3.

    • Secondary Ab: p-STAT5 (Tyr694) - downstream effector.

  • Result: You should observe complete ablation of p-FLT3 signal with Midostaurin at 100 nM. CGP52421 may show slightly fainter inhibition at the same molarity, requiring higher concentrations for equipotent signaling blockade.

Clinical Implications & Conclusion

The comparison between Midostaurin and CGP52421 highlights a fundamental principle in pharmacology: Potency is not Efficacy.

  • The Anchor: Midostaurin provides the initial "hit," rapidly reducing leukemic burden.

  • The Sustainer: CGP52421, due to its 480-hour half-life, accumulates over weeks of dosing. By Day 28 of a cycle, the metabolite is the dominant species in plasma.

  • Resistance: Because the metabolite is slightly less potent, mutations that shift the kinase conformation (e.g., D835Y) may be more resistant to the metabolite than the parent, potentially driving late-onset relapse.

Recommendation for Researchers: When modeling Midostaurin resistance or efficacy in vitro, you cannot rely solely on the parent drug. Long-term co-culture assays should incorporate CGP52421 concentrations mimicking steady-state plasma levels (approx. 10-20 µM total, adjusted for protein binding) to reflect the true clinical environment.

References

  • Stone, R. M., et al. (2017). Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation.[1][7][8][9][10] New England Journal of Medicine.

  • Levis, M., et al. (2002). A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo.[11] Blood.

  • Manley, P. W., et al. (2018). Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites. Biochemistry.

  • FDA Label (Rydapt). (2017). Prescribing Information: Clinical Pharmacology (Section 12.3).

  • Dutreix, C., et al. (2013). Pharmacokinetic/pharmacodynamic correlation of midostaurin in patients with acute myeloid leukemia. Clinical Pharmacology & Therapeutics.

Sources

Comparative

A Head-to-Head Analysis of Kinase Selectivity: 3-Hydroxy Midostaurin (as the active metabolite of Midostaurin) vs. Quizartinib

Prepared by: Gemini, Senior Application Scientist This guide offers an in-depth, objective comparison of the kinase selectivity profiles of the FLT3 inhibitors 3-hydroxy midostaurin, a primary active metabolite of the mu...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide offers an in-depth, objective comparison of the kinase selectivity profiles of the FLT3 inhibitors 3-hydroxy midostaurin, a primary active metabolite of the multi-kinase inhibitor midostaurin, and quizartinib, a highly selective second-generation FLT3 inhibitor. As researchers and drug development professionals in oncology, particularly in the field of acute myeloid leukemia (AML), understanding the nuanced differences in kinase inhibition profiles is paramount for predicting clinical efficacy, anticipating off-target effects, and designing next-generation therapeutics. This document synthesizes publicly available experimental data to provide a clear, evidence-based comparison.

The clinical relevance of this comparison is rooted in the treatment of AML harboring FMS-like tyrosine kinase 3 (FLT3) mutations, which are present in approximately 30% of AML cases and are associated with a poor prognosis. Both midostaurin (the parent compound of 3-hydroxy midostaurin) and quizartinib have demonstrated significant clinical activity in this patient population, yet their distinct molecular interaction profiles lead to different clinical considerations.

Understanding the Inhibitors: A Tale of Two Profiles

Midostaurin is considered a broad-spectrum or multi-kinase inhibitor. Its clinical efficacy is attributed not only to the parent drug but also to its two major human metabolites, CGP52421 (3-hydroxy midostaurin) and CGP62221. These metabolites, particularly 3-hydroxy midostaurin, are present at significant concentrations in patient plasma and exhibit potent, sustained inhibition of FLT3. For the purpose of this guide, the activity of midostaurin will be considered as a composite of the parent drug and its active metabolites, as this reflects the in vivo clinical reality. This broad activity profile includes inhibition of other kinases such as KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family.

Quizartinib, in contrast, was designed as a highly potent and selective FLT3 inhibitor. Its development was aimed at minimizing the off-target effects associated with broader-spectrum inhibitors, thereby potentially reducing toxicity and improving the therapeutic window. Its high selectivity for FLT3 is a defining characteristic.

Quantitative Comparison of Kinase Inhibition

The selectivity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates greater potency. The table below summarizes the IC50 values for midostaurin (representing the activity of the parent drug and its metabolites like 3-hydroxy midostaurin) and quizartinib against key kinases implicated in AML and potential off-target effects.

Kinase TargetMidostaurin IC50 (nM)Quizartinib IC50 (nM)Rationale for Inclusion
FLT3-ITD ~11~1.1Primary target in a significant subset of AML.
FLT3 Wild-Type ~11~4.2Inhibition of the non-mutated form of the kinase.
c-KIT ~100~47Often co-expressed in AML blasts; implicated in myelopoiesis.
PDGFRβ ~69~30A receptor tyrosine kinase involved in cell growth and angiogenesis.
VEGFR2 ~100-200~100-200Key mediator of angiogenesis; off-target inhibition can have side effects.
Syk ~83>10,000A non-receptor tyrosine kinase involved in signal transduction.
PKCα ~100>10,000A serine/threonine kinase; a known target of midostaurin.

Note: IC50 values are approximate and can vary based on assay conditions. Data is compiled from multiple sources for comparative purposes.

The data clearly illustrates the key difference: while both compounds are potent against the primary FLT3-ITD target, quizartinib maintains a higher degree of selectivity. Midostaurin and its metabolites demonstrate significant activity against other kinases like c-KIT, PDGFRβ, and PKCα at concentrations that are clinically achievable.

Visualizing the Selectivity Profiles

The following diagram provides a visual representation of the differential kinase inhibition profiles. The thickness of the inhibitory arrow is inversely proportional to the IC50 value (thicker arrow implies greater potency).

G cluster_midostaurin Midostaurin & Metabolites cluster_quizartinib Quizartinib cluster_targets Kinase Targets Mido Midostaurin (and 3-hydroxy midostaurin) FLT3 FLT3-ITD Mido->FLT3 cKIT c-KIT Mido->cKIT PDGFRb PDGFRβ Mido->PDGFRb PKCa PKCα Mido->PKCa VEGFR2 VEGFR2 Mido->VEGFR2 Quiz Quizartinib Quiz->FLT3 Quiz->cKIT Quiz->PDGFRb G cluster_workflow Experimental Workflow A 1. Compound Preparation (Serial Dilution) C 3. Binding Assay (Immobilized kinase, tagged ligand, test compound) A->C B 2. Kinase Panel Selection (e.g., DiscoverX KINOMEscan) B->C D 4. Quantification (e.g., qPCR, Luminescence) C->D E 5. Data Analysis (Calculate % inhibition, determine Kd or IC50) D->E F 6. Selectivity Profile Generation E->F

Caption: A typical workflow for determining a kinase inhibitor's selectivity profile.

Step-by-Step Methodology: KINOMEscan™ Competitive Binding Assay (Illustrative Example)

This protocol is based on the principles of the DiscoverX KINOMEscan™ platform, a widely used service for kinase profiling.

  • Compound Preparation: The test compounds (e.g., 3-hydroxy midostaurin, quizartinib) are solubilized in DMSO to create high-concentration stock solutions. A series of dilutions are then prepared to cover a wide concentration range (e.g., from 1 nM to 10,000 nM).

  • Assay Setup: The assay is performed in multi-well plates. Each well contains:

    • A specific kinase from a panel of hundreds, which is tagged with DNA and immobilized to a solid support (e.g., a bead).

    • A proprietary, biotinylated ligand that is known to bind to the active site of the kinase.

    • A specific concentration of the test compound.

  • Competitive Binding: The test compound competes with the biotinylated ligand for binding to the kinase's active site. The plate is incubated to allow the binding reaction to reach equilibrium.

  • Quantification: The amount of the biotinylated ligand that remains bound to the kinase is quantified. In this platform, this is often done by measuring the amount of the DNA tag associated with the kinase using quantitative PCR (qPCR). A lower signal indicates that the test compound has successfully displaced the biotinylated ligand.

  • Data Analysis: The results are typically expressed as a percentage of inhibition relative to a DMSO control. By plotting the percent inhibition against the logarithm of the compound concentration, a dose-response curve is generated, from which the IC50 or dissociation constant (Kd) can be calculated.

  • Selectivity Profile: The process is repeated for a large panel of kinases (often over 400). The resulting data provides a comprehensive selectivity profile, often visualized as a dendrogram, which graphically represents the inhibitor's targets across the human kinome.

Conclusion

The choice between a multi-kinase inhibitor like midostaurin (acting through metabolites such as 3-hydroxy midostaurin) and a highly selective inhibitor like quizartinib is a central theme in modern targeted cancer therapy. Midostaurin's broad-spectrum activity may provide a more durable response by targeting multiple oncogenic drivers, but at the cost of a wider range of off-target toxicities. Quizartinib offers potent and focused inhibition of FLT3, which may lead to a more manageable side effect profile but could be more susceptible to resistance mechanisms that do not involve the primary target.

As our understanding of AML biology deepens, the ability to match the right inhibitor to the right patient based on detailed molecular profiling will be crucial. The experimental data and methodologies discussed in this guide provide the foundational knowledge for making these critical research and clinical decisions.

References

  • Döhner, H., Estey, E., Grimwade, D., Amadori, S., Appelbaum, F. R., Büchner, T., ... & Bloomfield, C. D. (2017). Diagnosis and management of AML in adults: 2017 ELN recommendations from an international expert panel. Blood, 129(4), 424-447. [Link]

  • Stauder, R., Fabbro, D., & Schiller, J. H. (2006). Midostaurin (PKC412): a new option for the treatment of advanced systemic mastocytosis. Expert Opinion on Investigational Drugs, 15(9), 1107-1115. [Link]

  • Zarrinkar, P. P., Gunawardane, R. N., Cramer, M. D., Gardner, M. F., Brigham, D., Belli, B., ... & Patel, H. K. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992. [Link]

  • Weisberg, E., Boulton, C., Kelly, L. M., Manley, P., Fabbro, D., Meyer, T., ... & Gilliland, D. G. (2002). Inhibition of mutant FLT3 receptors in leukemia cells by the small molecule tyrosine kinase inhibitor PKC412. Cancer Cell, 1(5), 433-443. [Link]

  • Kampa-Schittenhelm, K. M., Heinrich, M. C., Akmut, F., Döhner, H., Döhner, K., & Schittenhelm, M. M. (2016). Quizartinib (AC220) is a potent inhibitor of FLT3-ITD but not of FLT3-TKD mutations. Blood, 128(22), 4615. [Link]

  • Cortes, J. E., Khaled, S., Martinelli, G., Perl, A. E., Ganguly, S., Russell, N., ... & Levis, M. J. (2019). Quizartinib versus salvage chemotherapy in relapsed or refractory FLT3-ITD acute myeloid leukaemia (QuANTUM-R): a multicentre, randomised, controlled, open-label, phase 3 trial. The Lancet Oncology, 20(7), 984-997. [Link]

Validation

A Researcher's Guide to Investigating the Comparative Activity of CGP 52421 and CGP 62221 Metabolites

A Foreword for the Research Professional: In the landscape of kinase inhibitor research, understanding the metabolic fate of lead compounds is paramount. While parent drug activity is a critical starting point, the in vi...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Research Professional: In the landscape of kinase inhibitor research, understanding the metabolic fate of lead compounds is paramount. While parent drug activity is a critical starting point, the in vivo enzymatic transformation can yield metabolites with significantly altered potency, selectivity, and pharmacokinetic profiles. This guide addresses the comparative activity of metabolites derived from two notable staurosporine analogues, CGP 52421 and CGP 62221.

Introduction to CGP 52421 and CGP 62221: Staurosporine Analogues in Focus

Staurosporine and its analogues are potent, ATP-competitive inhibitors of a wide range of protein kinases. Their broad activity spectrum has made them valuable research tools and scaffolds for the development of more selective inhibitors. CGP 52421 and CGP 62221 are part of this family, with known inhibitory effects on key cellular signaling pathways.

A crucial aspect of the preclinical development of such inhibitors is the characterization of their metabolic stability and the pharmacological profile of their metabolites. Metabolites can be less active, equally active, or in some cases, more active than the parent compound.[1][2] An active metabolite can contribute significantly to the overall therapeutic effect and duration of action of a drug.[3]

The Metabolic Landscape of Staurosporine Analogues

Direct metabolic studies on CGP 62221 are scarce. However, insights can be gleaned from related compounds. For instance, CGP 52421 has been identified as a metabolite of another staurosporine analogue, CGP 41 251. The metabolism of CGP 41 251 was found to be extensive, yielding hydroxylated derivatives. This points towards oxidation, a common Phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes, as a key metabolic pathway for this class of molecules.

Likely Metabolic Transformations:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the core structure is a probable metabolic route. This can alter the compound's solubility and its interaction with the target kinase's ATP-binding pocket.

  • N-demethylation: If applicable to the specific structures of CGP 52421 and CGP 62221, the removal of methyl groups from nitrogen atoms is another common metabolic modification.

The following diagram illustrates the general principle of parent drug metabolism into potentially active or inactive forms.

G cluster_0 In Vivo Metabolism cluster_1 Biological Activity Parent_Drug Parent Compound (e.g., CGP 52421, CGP 62221) Metabolism Phase I & II Enzymes (e.g., Cytochrome P450) Parent_Drug->Metabolism Metabolite_A Metabolite A (e.g., Hydroxylated) Metabolism->Metabolite_A Metabolite_B Metabolite B (e.g., Demethylated) Metabolism->Metabolite_B Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite Activity_A Retained/Altered Activity Metabolite_A->Activity_A Comparative Activity? Activity_B Retained/Altered Activity Metabolite_B->Activity_B Comparative Activity? No_Activity No Significant Activity Inactive_Metabolite->No_Activity G cluster_workflow Metabolite Identification Workflow Start Start: Parent Compound Incubation Incubation with Liver Microsomes & NADPH Start->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Identification Metabolite Identification Analysis->Identification

Sources

Comparative

Publish Comparison Guide: 3-Hydroxy Midostaurin (CGP52421) in Resistant Models

Executive Summary: The Metabolite Paradox In the clinical management of FLT3-mutated Acute Myeloid Leukemia (AML), 3-hydroxy midostaurin (CGP52421) represents a pharmacological paradox. While it is a major active metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metabolite Paradox

In the clinical management of FLT3-mutated Acute Myeloid Leukemia (AML), 3-hydroxy midostaurin (CGP52421) represents a pharmacological paradox. While it is a major active metabolite of midostaurin (PKC412) that accumulates to plasma concentrations up to 7-fold higher than the parent drug, its intrinsic kinase inhibitory activity is significantly lower (2–10 fold reduction) against key resistance drivers like FLT3-D835Y .

This guide objectively analyzes the performance of CGP52421 versus the parent compound, elucidating why high plasma exposure does not necessarily translate to overcoming resistance. We provide experimental frameworks to validate these interactions, focusing on the critical role of Alpha-1-Acid Glycoprotein (AGP) binding and kinase domain mutations.

Part 1: The Pharmacological Landscape

To understand the activity of CGP52421 in resistant lines, one must first quantify its distinct physicochemical profile compared to Midostaurin and the O-demethylated metabolite (CGP62221).

Comparative Pharmacokinetic & Potency Profile

The following data aggregates multiple preclinical assessments in FLT3-ITD and FLT3-D835Y models.

FeatureMidostaurin (Parent)CGP52421 (3-OH Metabolite)Clinical Implication
Half-Life (Human) ~21 Hours~495 Hours CGP52421 accumulates significantly, becoming the dominant species during chronic dosing.
IC50: FLT3-ITD 10 – 50 nM100 – 300 nMMetabolite is ~10x less potent against the primary driver.
IC50: FLT3-D835Y 50 – 100 nM200 – 400 nMBoth show reduced activity against TKD mutations, but CGP52421 requires concentrations often unachievable as free drug.
Protein Binding (AGP) >99%>99.8%Critical Resistance Factor: The metabolite is more tightly bound, reducing the "free fraction" available to inhibit the kinase.
Kinase Selectivity Broad (FLT3, KIT, PKC)NarrowerReduced inhibition of KIT-D816V (Mastocytosis driver) compared to parent.
Mechanistic Differentiators[1]
  • The Accumulation Factor: While less potent, the sheer volume of CGP52421 in plasma (often >10 µM total concentration) suggests it should maintain target inhibition. However, this is negated by its avid binding to AGP.

  • The Mutation Barrier: In cell lines harboring the D835Y (Tyrosine Kinase Domain) mutation, the ATP-binding pocket is altered. CGP52421, likely due to the steric hindrance introduced by the hydroxylation, accommodates this altered pocket less effectively than the parent drug.

Part 2: Mechanistic Deep Dive (Visualization)

The following diagram illustrates the "Metabolic-Resistance Axis." It maps how Midostaurin is converted to CGP52421 and how both compounds interact with the FLT3 signaling pathway versus the "sink" of plasma proteins.[1]

G cluster_cell Leukemic Cell (FLT3-D835Y Mutant) Mido Midostaurin (Parent Drug) CYP CYP3A4 (Hepatic Metabolism) Mido->CYP Metabolism AGP Alpha-1-Acid Glycoprotein (Plasma Protein Sink) Mido->AGP High Binding (>99%) FLT3 FLT3 Receptor (D835Y Mutation) Mido->FLT3 Inhibition (IC50 ~50nM) CGP CGP52421 (3-OH Metabolite) CYP->CGP Hydroxylation CGP->AGP Extreme Binding (>99.8%) CGP->FLT3 Weak Inhibition (IC50 ~300nM) STAT5 p-STAT5 FLT3->STAT5 Phosphorylation Prolif Cell Proliferation & Survival STAT5->Prolif Signaling Cascade

Figure 1: The Metabolic-Resistance Axis. Midostaurin is converted to CGP52421.[2][3] While CGP52421 accumulates, its efficacy is blunted by two factors: reduced binding affinity for the FLT3-D835Y mutant and extreme sequestration by Alpha-1-Acid Glycoprotein (AGP).

Part 3: Experimental Protocols for Validation

To objectively assess CGP52421 activity, researchers must move beyond standard media assays (which lack physiological protein levels) and use Plasma Inhibitory Assays (PIA) .

Protocol A: The Plasma Inhibitory Assay (PIA)

Rationale: Standard RPMI+10% FBS underestimates the resistance caused by protein binding. This assay measures the drug's ability to inhibit FLT3 in the presence of human plasma proteins.[4]

Materials:

  • Cell Lines: MOLM-13 (FLT3-ITD) and MV4-11 (FLT3-ITD).[5] Optional: Transfected Ba/F3 cells expressing FLT3-D835Y.

  • Reagents: Midostaurin, CGP52421 (synthetic standard), Human Plasma (pooled).

  • Detection: Western Blot antibodies (p-FLT3 Tyr591, Total FLT3, p-STAT5, GAPDH).

Workflow:

  • Preparation: Suspend cells at

    
     cells/mL.
    
  • Treatment: Incubate cells with increasing concentrations of CGP52421 (10 nM – 10 µM) in 100% Human Plasma for 2 hours at 37°C.

    • Control: Perform parallel dilution in standard RPMI media to calculate the "Protein Shift."

  • Lysis: Pellet cells, wash 1x with cold PBS (critical to remove plasma proteins), and lyse in Phospho-Lysis buffer containing phosphatase inhibitors.

  • Quantification: Perform Western Blot.

  • Analysis: Calculate the IC50 for p-FLT3 inhibition.

    • Expectation: In RPMI, IC50 may be ~200 nM. In Plasma, IC50 often shifts to >5 µM, demonstrating the "functional resistance" mediated by AGP binding.

Protocol B: Differential Cytotoxicity in Resistant Clones

Rationale: To isolate the effect of the kinase domain mutation from protein binding.

Workflow:

  • Seeding: Plate Ba/F3-FLT3-ITD and Ba/F3-FLT3-D835Y cells (5,000/well) in 96-well plates.

  • Dosing: Treat with serial dilutions of Midostaurin vs. CGP52421.

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo (ATP luminescence).

  • Calculation: Determine the Resistance Factor (RF):

    
    
    
    • Interpretation: If RF is higher for CGP52421 than Midostaurin, the metabolite is more vulnerable to the mutation.

References

  • BenchChem. (2025).[2][6] A Comparative Analysis of (R)-3-Hydroxy Midostaurin and Other Midostaurin Metabolites in Kinase Inhibition and Cellular Activity. Link

  • Manley, P. W., et al. (2018). Comparison of the Kinase Profile of Midostaurin with That of Its Predominant Metabolites. Biochemistry, 57(38), 5576-5590.[7] Link

  • Levis, M., et al. (2017). Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia.[8] Blood Advances. Link

  • Prozialeck, W. C., et al. (2019). A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors. Clinical Cancer Research. Link

  • Rosenberg, M. W., et al. (2020).[9] Genomic markers of midostaurin drug sensitivity in FLT3 mutated and FLT3 wild-type acute myeloid leukemia patients. Oncotarget. Link

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxy Midostaurin proper disposal procedures

Executive Safety Summary Immediate Action Required: 3-Hydroxy Midostaurin (CGP 52421) is the major active metabolite of Midostaurin. It acts as a potent FLT3 tyrosine kinase inhibitor and must be handled as a High Potenc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: 3-Hydroxy Midostaurin (CGP 52421) is the major active metabolite of Midostaurin. It acts as a potent FLT3 tyrosine kinase inhibitor and must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

  • Hazard Classification: Reproductive Toxicant (Category 1B), Specific Target Organ Toxicant (Repeated Exposure), Acute Aquatic Toxicant.[1]

  • Critical Prohibition: NEVER dispose of this compound, its stock solutions, or contaminated buffers down the sink. Sewering of hazardous pharmaceutical waste is a violation of EPA regulations (40 CFR Part 266 Subpart P) and poses severe ecological risks.

  • Disposal Method: High-Temperature Incineration (Chemical Waste Stream).

Chemical Identity & Hazard Profiling

To manage risk, we must understand the causality of the hazard. 3-Hydroxy Midostaurin is not merely a "toxic chemical"; it is a designed cellular modulator.

  • Mechanism of Action: Like its parent compound, it inhibits FLT3, KIT, and VEGFR2 kinases. This mechanism, while therapeutic for AML (Acute Myeloid Leukemia), disrupts critical developmental signaling pathways in healthy organisms.

  • The "Why" Behind the Protocol:

    • Teratogenicity: Because it inhibits angiogenesis (VEGFR2) and cell proliferation (KIT), exposure during pregnancy can cause fetal harm. Protocol Implication: Double-gloving is mandatory to prevent dermal absorption, which is a documented route of entry for staurosporine derivatives.

    • Environmental Persistence: The complex indolocarbazole ring structure is resistant to standard biological wastewater treatment. Protocol Implication: Incineration is the only validated method to break the core chemical scaffold.

PropertyData
Chemical Name 3-Hydroxy Midostaurin (CGP 52421)
CAS Number 112947-65-0 (or 120685-11-2 for parent Midostaurin reference)
Molecular Formula C35H30N4O5
Physical State White to light yellow solid
Solubility DMSO, Methanol (Poorly soluble in water)
RCRA Status Not P/U Listed by name, but regulated as Characteristic Hazardous Waste (Toxic) or Bulk Chemotherapy Waste depending on jurisdiction.

Pre-Disposal Handling: The Self-Validating System

A "Self-Validating System" means the workflow prevents errors before they occur. We do not rely on memory; we rely on physical barriers and visual cues.

A. Engineering Controls
  • Primary Barrier: All weighing, solubilization, and handling of the dry powder must occur inside a Class II, Type A2 (or higher) Biological Safety Cabinet (BSC) or a dedicated powder containment hood.

  • Static Control: Use an ionizing bar during weighing. These compounds are often electrostatic; static discharge can aerosolize the powder, contaminating the bench and the user.

B. Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationCausality / Rationale
Gloves Double Nitrile (Outer: 5 mil, Inner: 4 mil)The outer glove takes the mechanical stress; the inner glove provides the chemical barrier. Change outer gloves immediately after handling stock solutions.
Gown Tyvek® or Poly-coated (Back-closing)Cotton lab coats absorb liquids and hold the toxin against the skin. Impervious materials are required.[2][3][4][5][6][7]
Respiratory N95 or PAPR (if outside BSC)Inhalation of particulates is the fastest route to systemic absorption.
Eye Protection Chemical Splash GogglesStandard safety glasses do not seal against aerosols or splashes.

The Disposal Protocol (Step-by-Step)

This protocol distinguishes between Trace Waste (empty vials, contaminated PPE) and Bulk Waste (stock solutions, unused powder).

Scenario A: Disposal of Stock Solutions & Liquid Waste
  • Context: You have expired DMSO stock or cell culture media containing >0.1 µM 3-Hydroxy Midostaurin.

  • Segregation: Do not mix with general organic solvents (e.g., Acetone wash waste). This must go into a dedicated "Cytotoxic/Scavenger" waste stream .

  • Container: Use a High-Density Polyethylene (HDPE) carboy labeled "TOXIC - INCINERATION ONLY."

  • Labeling: clearly mark the tag with:

    • Contains: 3-Hydroxy Midostaurin in DMSO.

    • Hazard:[1][2][4][8][9] Toxic, Repro Toxin.[1]

  • Hand-off: Transfer to EHS for High-Temperature Incineration .

Scenario B: Disposal of Solid Waste (Vials, Weigh Boats, PPE)
  • Context: You have an empty vial that contained the drug, or gloves used during handling.

  • Trace vs. Bulk:

    • Trace (Empty <3% by weight): Place in a Yellow Chemotherapy Bin (if available) or a rigid hazardous waste container.

    • Bulk (Unused Powder): If disposing of a vial with visible powder, it must be treated as Hazardous Chemical Waste (Black Bin equivalent in clinical settings).

  • Sealing: All solid waste must be double-bagged (clear plastic 4 mil) before being placed in the rigid drum.

Scenario C: Decontamination of Bench Surfaces
  • The Myth: "Bleach kills everything."

  • The Reality: Sodium Hypochlorite (Bleach) is an oxidizer, but it may not fully degrade the staurosporine ring structure immediately.

  • The Protocol:

    • Absorb: Wipe the area with a detergent-soaked wipe to remove physical residue.

    • Oxidize: Apply 10% Sodium Hypochlorite (Bleach). Allow 10 minutes of contact time.

    • Neutralize: Wipe with 1% Sodium Thiosulfate to neutralize the bleach (prevents corrosion of the BSC).

    • Rinse: Final wipe with 70% Ethanol.

    • Dispose: All wipes go into the Solid Hazardous Waste bin.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for segregating 3-Hydroxy Midostaurin waste streams to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: 3-Hydroxy Midostaurin TypeCheck Determine Waste State Start->TypeCheck Liquid Liquid Waste (Stock Solutions, Media) TypeCheck->Liquid Liquid Solid Solid Waste (Vials, PPE, Sharps) TypeCheck->Solid Solid LiquidCheck Concentration? Liquid->LiquidCheck SolidCheck Trace or Bulk? Solid->SolidCheck HighConc High Conc / Stock (>0.1%) LiquidCheck->HighConc Stock/DMSO LowConc Dilute Media (<0.1%) LiquidCheck->LowConc Cell Media BulkSolid Bulk Solid (Visible Powder/Unused) SolidCheck->BulkSolid Not Empty TraceSolid Trace Contamination (Empty Vials, Gloves) SolidCheck->TraceSolid Empty/PPE Incineration DISPOSAL METHOD: High-Temp Incineration (Hazardous Chemical Waste) HighConc->Incineration LowConc->Incineration Do NOT Sewer BulkSolid->Incineration YellowBin DISPOSAL METHOD: Yellow Bin / Trace Chemo (Incineration Regulated) TraceSolid->YellowBin YellowBin->Incineration Final Fate

Caption: Decision tree for segregating 3-Hydroxy Midostaurin waste. Note that both liquid streams ultimately require incineration to prevent aquatic toxicity.

Emergency Spill Response

If a spill occurs outside the BSC:

  • Isolate: Evacuate the immediate area. Post "DO NOT ENTER" signage.

  • PPE Up: Don double gloves, gown, goggles, and N95 respirator.

  • Contain: Cover the spill with a Chemotherapy Spill Mat or absorbent pads. Do not wipe dry powder; wet it slightly with a solvent (like ethanol) to prevent dust generation, then wipe.

  • Clean: Use the "Absorb -> Oxidize -> Neutralize" method described in Section 4.

  • Report: Notify your EHS officer immediately. This is a "Hazardous Material Release."

Regulatory Compliance & References

Compliance is governed by the EPA (RCRA) in the US and equivalent bodies globally. While 3-Hydroxy Midostaurin is not explicitly "P-Listed," it falls under the "Characteristic" and "NIOSH Hazardous Drug" frameworks.

References:

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). Federal Register. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[10] OSHA Safety and Health Topics.[1][11] [Link]

  • Novartis. (2017). Rydapt (Midostaurin) Prescribing Information & Safety Data.[Link] (Referenced for parent compound toxicology).

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-Hydroxy Midostaurin: Personal Protective Equipment and Disposal

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Hydroxy Midostaurin. This document is stru...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Hydroxy Midostaurin. This document is structured to deliver immediate, practical guidance, moving beyond a simple checklist to explain the causality behind each safety protocol. Our commitment is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your work is both groundbreaking and safe.

1. The Precautionary Principle: Understanding 3-Hydroxy Midostaurin

3-Hydroxy Midostaurin is a primary active metabolite of Midostaurin, a potent multi-kinase inhibitor used in cancer therapy.[1][2] Like its parent compound, it is a biologically active molecule designed to inhibit cellular processes.[1] While comprehensive safety data specific to 3-Hydroxy Midostaurin is not as widely available as for its parent drug, its potent biological activity necessitates a cautious approach. Therefore, it should be handled as a potent, and potentially hazardous, compound. This guide is founded on the precautionary principle: treating the compound with the high degree of care appropriate for cytotoxic or potent active pharmaceutical ingredients (APIs). A thorough risk assessment should be conducted before any handling of this compound.[3]

2. The Hierarchy of Controls: Engineering and Environment

Personal Protective Equipment (PPE) is the final and most personal line of defense. Before relying on PPE, more robust controls must be in place. The primary goal is to use engineering and administrative controls to minimize the potential for exposure.[4]

  • Engineering Controls : All manipulations of 3-Hydroxy Midostaurin powder, including weighing and preparing stock solutions, must be performed within a certified containment device. This could be a chemical fume hood, a Class II Biological Safety Cabinet modified for handling cytotoxic drugs, or a glovebox isolator.[5][6][7] These systems protect the operator by maintaining negative pressure and filtering exhaust air.

  • Administrative Controls : Access to areas where 3-Hydroxy Midostaurin is handled should be restricted. The area must be clearly marked with appropriate hazard signage.[3] All personnel must receive documented training on the specific hazards and handling procedures for this compound.[8][9]

3. Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for handling 3-Hydroxy Midostaurin.

PPE CategoryItemStandard/SpecificationRationale
Hand Protection Double GlovesInner and outer pair of powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978).Provides a robust barrier against contamination. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[10]
Body Protection Disposable GownSolid-front, back-closing gown made of polyethylene-coated polypropylene or similar non-absorbent material. Must have long sleeves with tight-fitting knit cuffs.Protects skin and personal clothing from spills and aerosol contamination. Cloth lab coats are not acceptable as they are absorbent.[10][11]
Eye & Face Protection Safety Goggles & Face ShieldGoggles should be splash-proof (ANSI Z87.1 compliant). A full-face shield should be worn over the goggles when there is a significant risk of splashes.Protects the eyes and mucous membranes of the face from splashes of liquid or contact with airborne powder.[12]
Respiratory Protection NIOSH-Approved RespiratorAn N95 respirator is the minimum requirement for handling powders. A powered air-purifying respirator (PAPR) may be required based on risk assessment for higher-risk procedures.Protects against the inhalation of aerosolized powder, which is a primary route of exposure. Surgical masks offer no protection against chemical aerosols.[11][13]
Foot Protection Shoe CoversTwo pairs of disposable, slip-resistant shoe covers.Prevents the tracking of contamination out of the designated handling area. The outer pair can be removed upon exiting the immediate work zone.[11]

4. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is paramount for safety.

4.1. Receiving and Storage

  • Upon receipt, inspect the external packaging for any signs of damage or leakage. If the package is compromised, implement your facility's spill protocol immediately.[14]

  • Transport the sealed container directly to the designated, secure storage location.

  • Store 3-Hydroxy Midostaurin in a clearly labeled, sealed container within a dedicated, locked cabinet or refrigerator, away from incompatible materials.[6] The storage area should be marked with appropriate hazard warnings.

4.2. Weighing and Solution Preparation (Inside a Containment Device)

  • Don all required PPE as detailed in the table above before entering the designated handling area.

  • Perform all manipulations on a disposable, plastic-backed absorbent mat to contain any minor spills.

  • Use dedicated, labeled equipment (spatulas, weigh boats, etc.) for this compound.

  • To minimize aerosol generation, handle the powder gently. Do not crush or scrape the solid material aggressively.

  • When adding solvent, do so slowly and carefully down the side of the vessel to avoid splashing.

  • Once the compound is in solution, cap the container securely before removing it from the absorbent mat.

4.3. Decontamination and Cleaning

  • After each procedure, decontaminate all surfaces and equipment. A common practice involves a three-step process: deactivation (e.g., with a validated chemical deactivator), decontamination (e.g., with 70% ethanol), and cleaning (e.g., with sterile water).

  • Wipe down all surfaces from areas of least contamination to areas of most contamination.

  • All cleaning materials (wipes, mats) are considered contaminated waste and must be disposed of accordingly.

5. Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent exposure. All personnel working with the compound must be trained on this procedure.[3]

Spill Response Workflow

Spill_Workflow A SPILL DETECTED B Alert others in the area. Secure the location. A->B C Assess the spill: Is it a powder or liquid? What is the approximate quantity? B->C D Is the spill large or are you untrained to handle it? C->D E Evacuate the area. Contact EHS/Safety Officer. D->E Yes F Don appropriate PPE. (If not already wearing) D->F No G Retrieve Spill Kit F->G H Contain the spill. For liquids: Cover with absorbent pads. For powders: Gently cover with damp absorbent pads. G->H I Clean the spill area. Work from outside in. H->I J Place all contaminated materials (pads, PPE) into a hazardous waste bag. I->J K Wipe the area with deactivating agent, followed by decontaminant and water. J->K L Seal and label the hazardous waste bag. K->L M Dispose of waste according to facility protocol. L->M N Report the incident to your supervisor and EHS. M->N

Caption: Workflow for managing a 3-Hydroxy Midostaurin spill.

6. Disposal Plan: Managing Hazardous Waste

All waste generated from handling 3-Hydroxy Midostaurin must be treated as hazardous chemical waste and disposed of in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and local regulations.[15][16][17]

  • Solid Waste : All contaminated PPE (gloves, gowns, shoe covers), disposable labware (weigh boats, pipette tips, tubes), and cleaning materials must be collected in a dedicated, clearly labeled hazardous waste container.[17] The container must be puncture-resistant, have a secure lid, and be marked with the words "Hazardous Waste" and a description of its contents.[18]

  • Liquid Waste : Unused stock solutions and contaminated solvents should be collected in a compatible, sealed, and shatter-proof hazardous waste container. Never dispose of this waste down the drain.[16] Glass containers should be avoided when plastic is a compatible and safer option.[17]

  • Sharps Waste : Needles, syringes, or any other contaminated sharp objects must be disposed of in a designated sharps container that is also treated as hazardous chemical waste.

  • Waste Segregation : Do not mix incompatible waste streams. Keep halogenated and non-halogenated solvent waste separate if required by your institution's waste management program.[17]

  • Pickup and Disposal : All hazardous waste must be handled and removed by a licensed hazardous waste vendor or your institution's Environmental Health and Safety (EHS) department.[17] Ensure all containers are properly labeled with the full chemical name, associated hazards, and date of generation before pickup.[17]

By integrating these safety and handling protocols into your daily laboratory operations, you ensure a secure environment for your research and for your colleagues. This guide serves as a foundational resource, but it must be supplemented by your institution's specific Chemical Hygiene Plan and regular safety training.[9][19]

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Cancer Care Ontario. (n.d.). Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. Available at: [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Available at: [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Available at: [Link]

  • AES Environmental. (2025, October 8). Safe Handling of Chemotherapy Drugs: Cytotoxic Cabinets FAQ. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Available at: [Link]

  • Al-Rawi, S., et al. (2022). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Available at: [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). OSHA Standards for Biological Laboratories. ASPR. Available at: [Link]

  • SafetySkills. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Available at: [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • BioSafe Tech by QUALIA. (2025, January 26). Cytotoxic Drug Handling with Biosafety Isolators. Available at: [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]

  • The University of Queensland. (n.d.). Working Safely with Cytotoxic Compounds Guideline. UQ Policy and Procedure Library. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). Protective Clothing and Ensembles. NIOSH. Available at: [Link]

  • U.S. Department of Health and Human Services. (2026, February 16). NIOSH Personal Protective Equipment Information. ASPR TRACIE. Available at: [Link]

  • Centers for Disease Control and Prevention. (2025, February 18). About Personal Protective Equipment. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Available at: [Link]

  • SafetyCulture. (2025, September 17). Personal Protective Equipment (PPE) Safety. Available at: [Link]

  • Novartis. (2021, March). Rydapt. Available at: [Link]

  • BC Cancer. (2018, December 1). Midostaurin - DRUG NAME. Available at: [Link]

  • SWAG Cancer Alliance. (2020, November 15). Midostaurin. Available at: [Link]

  • OncoLink. (2025, April 21). Midostaurin (Rydapt®). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy Midostaurin
Reactant of Route 2
Reactant of Route 2
3-Hydroxy Midostaurin
© Copyright 2026 BenchChem. All Rights Reserved.